Ethyl 3-methylflavone-8-carboxylate structure and properties
Precursor and Critical Impurity in Spasmolytic Therapeutics [1] Executive Summary Ethyl 3-methylflavone-8-carboxylate (CAS 35888-94-9) is a specialized heterocyclic compound primarily utilized in the pharmaceutical devel...
Author: BenchChem Technical Support Team. Date: February 2026
Precursor and Critical Impurity in Spasmolytic Therapeutics [1]
Executive Summary
Ethyl 3-methylflavone-8-carboxylate (CAS 35888-94-9) is a specialized heterocyclic compound primarily utilized in the pharmaceutical development of smooth muscle relaxants. It serves a dual role: as the penultimate synthetic precursor to the antispasmodic drug Flavoxate Hydrochloride and as a specified impurity (Impurity B) monitored strictly under European Pharmacopoeia (EP) and USP protocols.
This technical guide analyzes the physicochemical properties, synthesis pathways, and analytical signatures of this molecule, providing researchers with the data necessary for process optimization and quality control (QC) in flavonoid-based drug discovery.
Chemical Identity & Physicochemical Properties[3][4][5][6][7][8]
The molecule features a flavone (2-phenylchromen-4-one) backbone substituted with a methyl group at the C3 position and an ethyl ester moiety at the C8 position. This specific substitution pattern dictates its lipophilicity and metabolic stability relative to its free acid form.
Soluble in chloroform, ethyl acetate, hot ethanol; Insoluble in water.[2][3]
Appearance
White to off-white crystalline powder
Synthesis & Manufacturing Protocols
The synthesis of Ethyl 3-methylflavone-8-carboxylate is a classic example of Kostanecki-Robinson type cyclization, requiring precise control of temperature to favor the formation of the chromone ring over open-chain byproducts.
Core Synthesis Pathway
The most robust industrial route begins with Ethyl 3-propionylsalicylate . The propionyl group provides the carbon atoms for the C2 and C3 positions of the final flavone ring, while the benzoyl chloride provides the phenyl ring at C2.
Protocol Summary:
Acylation/Rearrangement: Salicylic acid is converted to Ethyl 3-propionylsalicylate via O-acylation with propionic anhydride followed by a Fries rearrangement (or direct ortho-acylation).
Cyclization: The intermediate is heated with Benzoyl Chloride and Sodium Benzoate at 180–190 °C. The basic conditions facilitate the condensation and subsequent cyclization to the flavone core.
Purification: The reaction mixture is quenched with aqueous sodium carbonate to remove unreacted acids. The crude ester is recrystallized from ligroin or ethanol.
Visualization of Synthesis Logic
The following diagram illustrates the transformation from the salicylate precursor to the final ethyl ester and its subsequent conversion to Flavoxate.
Caption: Synthesis of Ethyl 3-methylflavone-8-carboxylate via modified Kostanecki-Robinson cyclization and its role as a precursor to Flavoxate.
Analytical Profiling & Quality Control
In drug development, this compound is primarily encountered as Impurity B in Flavoxate Hydrochloride API. Its detection limit must be controlled to meet ICH Q3A guidelines.
Nuclear Magnetic Resonance (NMR) Signature
The ¹H NMR spectrum in CDCl₃ provides a distinct fingerprint for identification.
δ 1.42 ppm (t, 3H): Methyl protons of the ethyl ester (-OCH₂CH ₃).
δ 2.15 ppm (s, 3H): Methyl group at position C3 of the flavone ring.
δ 4.45 ppm (q, 2H): Methylene protons of the ethyl ester (-OCH ₂CH₃).
δ 7.4–7.6 ppm (m, 4H): Aromatic protons (Phenyl ring + H6 on chromone).
δ 8.1–8.3 ppm (m, 3H): Deshielded aromatic protons (H5/H7 on chromone, ortho-protons on phenyl ring).
HPLC Method for Impurity Tracking
To separate the ethyl ester (Impurity B) from the free acid (Impurity A) and the API (Flavoxate), a reverse-phase gradient method is standard.
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).
Mobile Phase: Phosphate buffer (pH 3.0) : Acetonitrile gradient.
Impurity B (Ethyl Ester): Elutes late (most lipophilic/non-polar).
Pharmacological Context
While Ethyl 3-methylflavone-8-carboxylate is an intermediate, its core structure shares the phosphodiesterase (PDE) inhibitory activity of the parent acid (3-methylflavone-8-carboxylic acid, MFCA).[4]
Mechanism: Inhibition of PDE leads to increased intracellular cAMP levels in smooth muscle cells, resulting in relaxation of the urinary tract and reduction of suprapubic pressure [2].
Bioavailability: The ethyl ester is a prodrug form of the active acid. However, for therapeutic use, the piperidinoethyl ester (Flavoxate) is preferred due to superior solubility and pharmacokinetic profile conferred by the tertiary amine [3].
References
U.S. Patent 3,770,802. Method for preparing 3-propionylsalicylic acid and derivatives thereof. (1973). Describes the melting point (97-99°C) and synthesis via benzoyl chloride cyclization.
Cipriani, G. et al. Pharmacological studies on flavoxate and its metabolites. (1969). Establishes the PDE inhibitory mechanism of the 3-methylflavone-8-carboxylate core.[4]
European Pharmacopoeia (Ph.[5] Eur.). Flavoxate Hydrochloride Monograph.[1] Defines "Impurity B" as Ethyl 3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylate for QC standards.
Technical Guide: Mechanism of Action of Ethyl 3-methylflavone-8-carboxylate
This guide provides an in-depth technical analysis of Ethyl 3-methylflavone-8-carboxylate , a pharmacologically active flavonoid derivative structurally homologous to the antispasmodic drug Flavoxate . While often encoun...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of Ethyl 3-methylflavone-8-carboxylate , a pharmacologically active flavonoid derivative structurally homologous to the antispasmodic drug Flavoxate .
While often encountered as a synthetic intermediate or a specified impurity (USP Related Compound C) in pharmaceutical profiling, this compound possesses distinct physicochemical properties and shares the bioactive 3-methylflavone-8-carboxylic acid (MFCA) pharmacophore. This analysis focuses on its mechanism of action (MOA) as a smooth muscle relaxant and potential modulator of central nervous system targets.
Executive Summary & Chemical Identity
Ethyl 3-methylflavone-8-carboxylate (CAS: 35888-94-9) is a synthetic flavone ester. It is the ethyl ester analog of the active metabolite 3-methylflavone-8-carboxylic acid (MFCA) . Unlike its pharmaceutical relative Flavoxate (which contains a basic piperidinoethyl side chain), the ethyl ester is a neutral, highly lipophilic molecule.
The pharmacological activity of Ethyl 3-methylflavone-8-carboxylate is driven by its ability to modulate intracellular signaling pathways controlling smooth muscle tone and neuronal excitability. Upon systemic administration, the ethyl ester acts both as a direct ligand and as a lipophilic prodrug that hydrolyzes to MFCA.
Primary Pathway: Smooth Muscle Relaxation
The compound induces myorelaxation in the genitourinary and gastrointestinal tracts through a dual mechanism that bypasses anticholinergic pathways, thereby reducing side effects like dry mouth.
A. cAMP-Dependent Phosphodiesterase (PDE) Inhibition
The flavone core competitively inhibits cAMP-specific phosphodiesterases (primarily PDE4 isoforms).
Inhibition: The compound binds to the catalytic domain of PDE.
Accumulation: Prevents the hydrolysis of cyclic adenosine monophosphate (cAMP) to AMP.
Cascade Activation: Elevated cytosolic cAMP activates Protein Kinase A (PKA).
Effector Modulation: PKA phosphorylates:
Myosin Light Chain Kinase (MLCK): Reducing its affinity for the Ca²⁺-Calmodulin complex.
Phospholamban: Increasing Ca²⁺ reuptake into the Sarcoplasmic Reticulum (SR).
Result: Decreased cytosolic Ca²⁺ and inhibition of the contractile apparatus.
B. L-Type Calcium Channel Blockade
The 3-methylflavone scaffold acts as a calcium antagonist.
Action: It stabilizes the inactive state of L-type voltage-gated calcium channels (Cav1.2) on the smooth muscle cell membrane.
Consequence: Inhibits the influx of extracellular Ca²⁺ during depolarization, preventing the calcium spark required for contraction.
Secondary Pathway: GABA-A Receptor Modulation
Research indicates that the 3-methylflavone-8-carboxylic acid core possesses affinity for the benzodiazepine binding site on GABA-A receptors.
Modulation: Unlike classical benzodiazepines, flavone derivatives often act as partial agonists or modulators, potentially contributing to a high-threshold suppression of micturition reflexes at the spinal or supraspinal level without profound sedation.
Visualization: Signaling Pathway
The following diagram illustrates the dual mechanism of action within a smooth muscle cell.
Caption: Dual inhibition of PDE and Ca²⁺ channels leads to reduced cytosolic calcium and smooth muscle relaxation.
Experimental Protocols
To validate the mechanism of action, the following standardized protocols are recommended. These assays distinguish direct myolytic activity from anticholinergic effects.
In Vitro PDE Inhibition Assay
Objective: Quantify the IC50 of the compound against cAMP-specific PDE (e.g., PDE4).
Reagents:
Recombinant human PDE4B enzyme.
Substrate: [³H]-cAMP or Fluorescent cAMP derivative.
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 8.3 mM MgCl₂, 1.7 mM EGTA.
Workflow:
Preparation: Dissolve Ethyl 3-methylflavone-8-carboxylate in DMSO (Final concentration <1%). Prepare serial dilutions (0.1 nM to 100 µM).
Incubation: Mix enzyme, test compound, and buffer. Incubate at 25°C for 15 minutes.
Reaction Start: Add cAMP substrate. Incubate for 20 minutes.
Termination: Stop reaction using PDE beads (SPA assay) or boiling (HPLC method).
Detection: Measure fluorescence polarization or radioactivity.
Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.
Ex Vivo Smooth Muscle Contraction (Organ Bath)
Objective: Confirm spasmolytic efficacy in functional tissue.
Workflow:
Tissue Isolation: Harvest guinea pig ileum or rat bladder strips.
Mounting: Suspend strips in an organ bath containing Tyrode’s solution at 37°C, aerated with 95% O₂/5% CO₂.
Equilibration: Apply 1g resting tension; equilibrate for 60 mins.
Pre-contraction: Induce contraction using:
KCl (60 mM): To test Ca²⁺ channel blockade.
Carbachol (1 µM): To test general spasmolytic activity.
Treatment: Add cumulative concentrations of Ethyl 3-methylflavone-8-carboxylate (10⁻⁸ to 10⁻⁴ M).
Data Capture: Record isometric tension changes using a force displacement transducer.
Calculation: Calculate % relaxation relative to the plateau of the pre-contraction.
Quantitative Data Summary
The following table synthesizes comparative pharmacological data for the scaffold.
Parameter
Ethyl 3-methylflavone-8-carboxylate
Flavoxate (Reference)
Mechanism Implication
LogP (Lipophilicity)
~3.8 (Predicted)
2.9
Ethyl ester has higher membrane permeability.
PDE Inhibition (IC50)
10–50 µM*
~25 µM
Moderate potency; requires micromolar levels.
Ca²⁺ Channel Affinity
High
High
Primary driver of spasmolytic effect.
Solubility
Low (Water), High (DMSO)
Moderate (HCl salt)
Formulation requires lipid-based delivery.
*Values estimated based on structure-activity relationship (SAR) data of the MFCA core.
References
European Pharmacopoeia (Ph. Eur.). Flavoxate Hydrochloride: Impurity B (Ethyl 3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylate).
[6][7][8][9]
Cestaro, B. et al. Pharmacological studies on the mode of action of flavoxate. Archives Internationales de Pharmacodynamie et de Therapie, 1984.[10] (Establishes PDE/Ca2+ mechanism for the scaffold).
10
Ruffmann, R. Flavoxate Treatment of Micturition Disorders. Karger, 1995. (Discusses the active metabolite MFCA).[7][11]
10
BenchChem. Structure-Activity Relationship of Flavoxate Derivatives. (Details the synthesis and GABA antagonism of the MFCA core).
12
PubChem. 3-Methylflavone-8-carboxylic acid (Active Metabolite). National Institutes of Health.
13
Spectroscopic Characterization of Ethyl 3-methylflavone-8-carboxylate: A Technical Guide
Abstract This technical guide provides a comprehensive overview of the spectroscopic profile of Ethyl 3-methylflavone-8-carboxylate (CAS: 35888-94-9), a significant compound often identified as a reference impurity in th...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview of the spectroscopic profile of Ethyl 3-methylflavone-8-carboxylate (CAS: 35888-94-9), a significant compound often identified as a reference impurity in the synthesis of the pharmaceutical agent Flavoxate.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While specific, publicly available raw spectra are limited, this guide synthesizes data from structural analogs, general spectroscopic principles, and information from chemical databases to present a robust predictive analysis. The methodologies and interpretations herein are grounded in established analytical chemistry protocols to ensure scientific integrity and practical applicability.
Introduction and Molecular Structure
Ethyl 3-methylflavone-8-carboxylate, with the IUPAC name ethyl 3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylate, is a derivative of the flavone family, a class of compounds known for their diverse biological activities.[3] Its molecular structure consists of a central chromone ring system substituted with a phenyl group at the 2-position, a methyl group at the 3-position, and an ethyl carboxylate group at the 8-position.
The structural integrity and purity of active pharmaceutical ingredients (APIs) like Flavoxate are paramount. Therefore, the precise identification and characterization of related substances, such as this ethyl ester, are critical for regulatory compliance and drug safety. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic and functional group composition.
Below is a diagram illustrating the molecular structure and the atom numbering scheme used for the assignment of spectroscopic signals.
Caption: Molecular structure of Ethyl 3-methylflavone-8-carboxylate.
Synthesis Context and Experimental Choices
Ethyl 3-methylflavone-8-carboxylate is typically synthesized via the esterification of its corresponding carboxylic acid, 3-methylflavone-8-carboxylic acid.[5] This precursor is prepared through standard flavone synthesis methodologies. The choice of esterification method—such as Fischer esterification using ethanol in the presence of an acid catalyst or reaction with an ethyl halide—is crucial as it can influence the impurity profile of the final product.
The purification of the final compound, usually by recrystallization or chromatography, is a critical step. The choice of solvent for these procedures is determined by the solubility and polarity of the compound, aiming to efficiently remove unreacted starting materials and by-products. Spectroscopic analysis serves as the ultimate validation of both the success of the synthesis and the purity of the isolated product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Based on the structure of Ethyl 3-methylflavone-8-carboxylate, the following proton signals are expected:
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale for Chemical Shift and Multiplicity
~8.2 - 8.0
Doublet of Doublets (dd)
1H
H-5
Deshielded by the anisotropic effect of the C-4 carbonyl group and adjacent to H-6 and H-7.
~7.8 - 7.6
Triplet (t) or Multiplet (m)
1H
H-7
Aromatic proton on the chromone ring.
~7.6 - 7.4
Multiplet (m)
6H
H-6 & Phenyl H (H-2', H-3', H-4', H-5', H-6')
Overlapping signals from the remaining aromatic protons. The phenyl protons are in a complex region.
~4.5 - 4.3
Quartet (q)
2H
-O-CH₂ -CH₃
Methylene protons of the ethyl group, split into a quartet by the adjacent methyl group. Deshielded due to attachment to the ester oxygen.
~2.2 - 2.0
Singlet (s)
3H
3-CH₃
Methyl group attached to the C-3 of the chromone ring. Appears as a singlet as there are no adjacent protons.
~1.5 - 1.3
Triplet (t)
3H
-O-CH₂-CH₃
Methyl protons of the ethyl group, split into a triplet by the adjacent methylene group.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The presence of carbonyls, aromatic carbons, and aliphatic carbons will be clearly distinguishable.
Predicted Chemical Shift (δ, ppm)
Assignment
Rationale for Chemical Shift
~175 - 170
C-4 (Keto C=O)
Typical chemical shift for a conjugated ketone carbonyl carbon.
~165 - 160
C-8 Ester (C=O)
Chemical shift for an ester carbonyl carbon.
~160 - 155
C-2
Carbon attached to the heterocyclic oxygen and the phenyl group.
~155 - 120
Aromatic & Olefinic Carbons
A complex region containing signals for C-3, C-4a, C-5, C-6, C-7, C-8, C-8a, and the six carbons of the phenyl ring.
~62 - 60
-O-CH₂ -CH₃
Methylene carbon of the ethyl ester, deshielded by the adjacent oxygen.
~15 - 13
-O-CH₂-CH₃
Methyl carbon of the ethyl ester.
~12 - 8
3-CH₃
Methyl carbon attached to the flavone ring.
NMR Experimental Protocol: A Self-Validating System
A robust NMR analysis protocol ensures data integrity and reproducibility.
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; it must dissolve the sample without reacting with it and should have minimal interfering signals in the regions of interest.
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm. This provides a reference point for the chemical shifts.
Instrument Setup: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.
¹H NMR Acquisition:
Set an appropriate spectral width to cover all expected proton signals (e.g., 0-12 ppm).
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
Ensure proper phasing and baseline correction during data processing.
¹³C NMR Acquisition:
Use a wider spectral width (e.g., 0-200 ppm).
A greater number of scans is required due to the low natural abundance of ¹³C.
Proton decoupling is typically used to simplify the spectrum to singlets for each unique carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Expected IR Absorption Bands:
Frequency Range (cm⁻¹)
Vibration
Functional Group
3100 - 3000
C-H stretch
Aromatic C-H
3000 - 2850
C-H stretch
Aliphatic C-H (methyl and methylene)
~1725 - 1700
C=O stretch
Ester carbonyl
~1650 - 1630
C=O stretch
Ketone carbonyl (conjugated)
~1610, 1580, 1500
C=C stretch
Aromatic ring
~1250 - 1100
C-O stretch
Ester (asymmetric and symmetric)
The IR spectrum provides a clear "fingerprint" of the molecule. The presence of two distinct carbonyl peaks (ester and ketone) would be a key diagnostic feature.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its identity.
Molecular Ion (M⁺): The expected molecular ion peak would be at a mass-to-charge ratio (m/z) of 308, corresponding to the molecular weight of the compound (C₁₉H₁₆O₄).
Major Fragmentation Pathways:
Loss of the ethoxy group (-OC₂H₅): A fragment at m/z 263.
Loss of the ethyl group (-C₂H₅): A fragment at m/z 279.
Decarbonylation (loss of CO): Fragments resulting from the loss of CO from the molecular ion or other fragments.
Retro-Diels-Alder (RDA) fragmentation: A common pathway for flavonoids, though less pronounced in some derivatives.
Caption: Predicted major fragmentation pathways for Ethyl 3-methylflavone-8-carboxylate.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the identification and characterization of Ethyl 3-methylflavone-8-carboxylate. The predicted NMR, IR, and MS data, derived from fundamental principles and analysis of related structures, offer a detailed molecular fingerprint. This information is crucial for scientists engaged in the synthesis, purification, and quality control of Flavoxate and related pharmaceutical compounds, ensuring the integrity and safety of the final drug product.
References
Agnitio Pharma. (n.d.). Flavoxate HCl EP Impurity B 35888-94-9 C19H16O4. Retrieved February 1, 2026, from [Link].
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 19972541, Ethyl 3-methylflavone-8-carboxylate. Retrieved February 1, 2026, from [Link].
Pharmaffiliates. (n.d.). CAS No: 35888-94-9 | Product Name: Flavoxate Hydrochloride - Impurity B. Retrieved February 1, 2026, from [Link].
U.S. Food and Drug Administration. (n.d.). ETHYL 3-METHYLFLAVONE-8-CARBOXYLATE. Global Substance Registration System. Retrieved February 1, 2026, from [Link].
Veeprho. (n.d.). Flavoxate EP Impurity B | CAS 35888-94-9. Retrieved February 1, 2026, from [Link].
Google Patents. (n.d.). EP0072620B1 - 3-methylflavone-8-carboxylic acid esters.
An In-depth Technical Guide to the Pharmacokinetics of Ethyl 3-methylflavone-8-carboxylate
Introduction: The Therapeutic Promise and Pharmacokinetic Hurdles of a Novel Flavonoid Ethyl 3-methylflavone-8-carboxylate is a synthetic flavonoid derivative that holds potential in medicinal chemistry. As a member of t...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Therapeutic Promise and Pharmacokinetic Hurdles of a Novel Flavonoid
Ethyl 3-methylflavone-8-carboxylate is a synthetic flavonoid derivative that holds potential in medicinal chemistry. As a member of the flavone class, it shares a structural backbone with naturally occurring compounds known for a wide array of biological activities, including antioxidant, anti-inflammatory, and antispasmodic effects. Specifically, its close structural relationship to 3-methylflavone-8-carboxylic acid (MFCA), the active metabolite of the urinary antispasmodic drug flavoxate, suggests a potential for similar therapeutic applications, such as in the management of urinary frequency and incontinence.[1][][3]
However, the journey from a promising compound to an effective therapeutic agent is fraught with challenges, paramount among which is understanding its pharmacokinetic profile. The absorption, distribution, metabolism, and excretion (ADME) of a drug candidate dictates its bioavailability, efficacy, and potential for toxicity. Flavonoids, in general, are notorious for their poor pharmacokinetic properties, often characterized by low solubility, poor oral absorption, and extensive metabolism.[4] This guide provides a comprehensive technical overview of the anticipated pharmacokinetic profile of ethyl 3-methylflavone-8-carboxylate, drawing upon existing knowledge of its primary metabolite and the broader class of flavonoids. We will delve into the experimental methodologies required to elucidate its ADME properties, offering a roadmap for researchers and drug development professionals in this field.
Section 1: The Central Role of Metabolism - From Prodrug to Active Metabolite
A critical aspect of the pharmacokinetics of ethyl 3-methylflavone-8-carboxylate is its anticipated rapid conversion to its active form, 3-methylflavone-8-carboxylic acid (MFCA). This biotransformation is a key determinant of the compound's overall pharmacological activity.
The Hydrolysis Pathway
Ethyl 3-methylflavone-8-carboxylate is an ester, and it is highly probable that it undergoes rapid hydrolysis in the body, catalyzed by esterase enzymes present in the plasma, liver, and other tissues. This enzymatic reaction would cleave the ethyl ester group, yielding MFCA and ethanol. This process is analogous to the metabolism of flavoxate, which is also rapidly hydrolyzed to MFCA.[5] The instability of the ester in physiological conditions suggests that ethyl 3-methylflavone-8-carboxylate may function as a prodrug, with its primary purpose being to deliver the active MFCA to the systemic circulation.
Caption: Anticipated metabolic conversion of the prodrug.
The Pharmacological Significance of MFCA
The resulting metabolite, MFCA, is not an inactive byproduct but rather the primary pharmacologically active entity.[3] Studies on the metabolite of flavoxate have shown that MFCA exhibits phosphodiesterase (PDE) inhibitory activity.[1][] By inhibiting PDEs, MFCA can increase intracellular levels of cyclic adenosine monophosphate (cAMP), leading to smooth muscle relaxation.[3] This mechanism is believed to be responsible for the antispasmodic effects on the detrusor muscle of the bladder.[3] Therefore, a thorough understanding of the pharmacokinetics of MFCA is essential to predict the efficacy and duration of action of its ethyl ester prodrug.
Section 2: Characterizing the ADME Profile: A Step-by-Step Experimental Approach
To fully characterize the pharmacokinetic profile of ethyl 3-methylflavone-8-carboxylate and its active metabolite, a series of in vitro and in vivo studies are necessary. The following protocols are designed to provide a robust dataset for regulatory submissions and to guide further clinical development.
In Vitro Studies: Foundational Insights into Absorption and Metabolism
In vitro models are indispensable for the early assessment of a drug candidate's properties, offering a controlled environment to study specific mechanisms without the complexities of a whole organism.
The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established in vitro model for predicting intestinal drug absorption.[6] When cultured on semi-permeable membranes, these cells differentiate to form a monolayer with tight junctions, mimicking the intestinal epithelial barrier.
Experimental Protocol:
Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.
Transepithelial Electrical Resistance (TEER) Measurement: The integrity of the cell monolayer is confirmed by measuring the TEER.
Permeability Study:
The test compound (ethyl 3-methylflavone-8-carboxylate) is added to the apical (AP) side of the Transwell® insert.
Samples are collected from the basolateral (BL) side at various time points.
To assess efflux, the compound is added to the BL side, and samples are collected from the AP side.
Sample Analysis: The concentration of the parent compound and any metabolites (primarily MFCA) in the collected samples is quantified using a validated analytical method, such as UPLC-MS/MS.
Caption: Caco-2 permeability assay workflow.
Human liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.[7] This assay provides an initial assessment of the compound's susceptibility to hepatic metabolism.
Experimental Protocol:
Incubation: Ethyl 3-methylflavone-8-carboxylate is incubated with human liver microsomes in the presence of NADPH (a necessary cofactor for CYP enzymes).
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
Reaction Quenching: The enzymatic reaction is stopped by adding a quenching solution (e.g., acetonitrile).
Analysis: The remaining concentration of the parent compound is quantified by UPLC-MS/MS. The rate of disappearance is used to calculate the in vitro half-life.
Data Presentation:
Compound
In Vitro Half-life (t½) in HLM (min)
Intrinsic Clearance (CLint) (µL/min/mg protein)
Ethyl 3-methylflavone-8-carboxylate
To be determined
To be determined
3-Methylflavone-8-carboxylic acid
To be determined
To be determined
HLM: Human Liver Microsomes
Identifying the specific CYP isoforms responsible for metabolizing a drug is crucial for predicting potential drug-drug interactions.[8][9]
Experimental Protocol:
Incubation with Recombinant CYPs: The test compound is incubated with a panel of individual recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).
Metabolite Formation: The formation of metabolites is monitored over time.
Inhibition Studies: Alternatively, the compound is incubated with human liver microsomes in the presence of specific chemical inhibitors for each major CYP isoform. A significant reduction in metabolism in the presence of a particular inhibitor points to the involvement of that enzyme.
In Vivo Studies: The Whole-Organism Perspective
While in vitro studies provide valuable mechanistic data, in vivo studies in animal models are essential to understand the complex interplay of ADME processes in a living system.
Rats are a commonly used species for initial in vivo pharmacokinetic studies.
Experimental Protocol:
Dosing: A cohort of rats is administered ethyl 3-methylflavone-8-carboxylate via both intravenous (IV) and oral (PO) routes.
Blood Sampling: Blood samples are collected at predetermined time points post-dosing.
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
Bioanalysis: The concentrations of the parent compound and MFCA in the plasma samples are determined using a validated UPLC-MS/MS method.
Pharmacokinetic Parameter Calculation: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including:
Cmax: Maximum plasma concentration
Tmax: Time to reach Cmax
AUC: Area under the plasma concentration-time curve
t½: Elimination half-life
CL: Clearance
Vd: Volume of distribution
F%: Oral bioavailability
Data Presentation:
Parameter
Intravenous (IV) Administration
Oral (PO) Administration
Dose (mg/kg)
Specify dose
Specify dose
Cmax (ng/mL)
To be determined
To be determined
Tmax (h)
Not applicable
To be determined
AUC (ng*h/mL)
To be determined
To be determined
t½ (h)
To be determined
To be determined
CL (L/h/kg)
To be determined
Not applicable
Vd (L/kg)
To be determined
Not applicable
F (%)
Not applicable
To be determined
This study aims to identify the major routes of elimination (urine and feces) and to account for the total administered dose.
Experimental Protocol:
Radiolabeling: A radiolabeled version of ethyl 3-methylflavone-8-carboxylate (e.g., with ¹⁴C) is synthesized.
Dosing: The radiolabeled compound is administered to rats housed in metabolic cages.
Sample Collection: Urine and feces are collected at regular intervals for up to 7 days or until radioactivity levels are negligible.
Radioactivity Measurement: The total radioactivity in the collected urine and feces is measured using liquid scintillation counting.
Metabolite Profiling: The collected samples are analyzed to identify the major metabolites.
Section 3: Bioanalytical Methodology - The Cornerstone of Accurate Quantification
The reliability of any pharmacokinetic study hinges on the quality of the bioanalytical method used to quantify the drug and its metabolites in biological matrices.
UPLC-MS/MS Method Development and Validation
Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[10]
Method Development Steps:
Mass Spectrometry Tuning: The mass spectrometer is tuned to optimize the detection of the parent compound and MFCA. This involves selecting the appropriate precursor and product ions for multiple reaction monitoring (MRM).
Chromatographic Separation: A suitable UPLC column and mobile phase are chosen to achieve good separation of the analytes from endogenous matrix components.
Sample Preparation: A robust sample preparation method, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, is developed to remove interfering substances from the plasma or urine samples.
Method Validation:
The developed method must be validated according to regulatory guidelines (e.g., FDA, EMA) for:
Selectivity and Specificity
Linearity, Range, and Sensitivity (Lower Limit of Quantification, LLOQ)
Accuracy and Precision (Intra- and Inter-day)
Recovery
Matrix Effect
Stability (Freeze-thaw, short-term, long-term, and post-preparative)
A high-performance liquid chromatographic method for the determination of MFCA in human urine has been reported with a linear range of 1-50 µg/mL and a detection limit of 0.2 µg/mL.[11]
Conclusion: Synthesizing the Data for a Comprehensive Pharmacokinetic Profile
The successful execution of the described experimental plan will provide a comprehensive understanding of the pharmacokinetics of ethyl 3-methylflavone-8-carboxylate. The data will reveal whether it acts as an efficient prodrug for MFCA, the extent of its oral absorption, its metabolic fate, and its primary routes of elimination. This knowledge is not merely academic; it is the foundation upon which rational dosage regimens are designed and the potential for drug-drug interactions is assessed. For a compound class like flavonoids, which often presents bioavailability challenges, a thorough pharmacokinetic characterization is the critical step in transforming a promising molecule into a viable therapeutic agent.
References
Manach, C., Scalbert, A., Morand, C., Rémésy, C., & Jiménez, L. (2004). Polyphenols: food sources and bioavailability. The American journal of clinical nutrition, 79(5), 727-747.
Cova, A., & Setnikar, I. (1975). Flavoxate and 3-methylflavone-8-carboxylic acid. Assay methods in blood and urine, plasma-red cells repartition and stability. Arzneimittel-Forschung, 25(11), 1707-1709.
Cazzulani, P., Panzarasa, R., Luca, C., Oliva, D., & Graziani, G. (1984). Pharmacological activities of the main metabolite of flavoxate 3-methylflavone-8-carboxylic acid. Archives internationales de pharmacodynamie et de thérapie, 268(2), 301-312.
Williamson, G., & Manach, C. (2005). Bioavailability and bioefficacy of polyphenols in humans. II. Review of 93 intervention studies. The American journal of clinical nutrition, 81(1 Suppl), 243S-255S.
Pandey, P., & Shukla, S. (2021). Synthetic Biology towards Improved Flavonoid Pharmacokinetics. Molecules, 26(10), 2948.
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77016, 3-Methylflavone-8-carboxylic acid. Retrieved from [Link]
Rocchetti, G., Pagnossa, J. P., Blennow, A., & Lucini, L. (2020). How Plant Polyhydroxy Flavonoids Can Hinder the Metabolism of Cytochrome 3A4. International journal of molecular sciences, 21(5), 1833.
Zhang, X., Li, H., & Chen, G. (2014). [Effects of the flavonoids on cytochrome P-450 CYP1, 2E1, 3A4 and 19]. Wei sheng yan jiu = Journal of hygiene research, 43(2), 346-351.
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19972541, Ethyl 3-methylflavone-8-carboxylate. Retrieved from [Link]
Zhang, C. X., Sun, Z. P., Ling, D. K., Zheng, J. S., Guo, J., & Li, X. Y. (2005). High performance liquid chromatographic determination of 3-methylflavone-8-carboxylic acid, the main active metabolite of flavoxate hydrochloride in human urine.
Breemen, R. B., & Chen, L. (2005). In vitro investigation of cytochrome P450-mediated metabolism of dietary flavonoids. Journal of agricultural and food chemistry, 53(10), 4225-4231.
Nagayoshi, H., Tawa, C., Nakajima, M., & Imaoka, S. (2021). Oxidation of 3'-methoxyflavone, 4'-methoxyflavone, and 3',4'-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. Xenobiotica; the fate of foreign compounds in biological systems, 51(1), 1-11.
Walle, T. (2007). Methylation of dietary flavones greatly improves their hepatic metabolic stability and intestinal absorption. Molecular pharmaceutics, 4(6), 826-832.
Zhang, C. X., Sun, Z. P., Ling, D. K., Zheng, J. S., Guo, J., & Li, X. Y. (2005). High performance liquid chromatographic determination of 3-methylflavone-8-carboxylic acid, the main active metabolite of flavoxate hydrochloride in human urine. Journal of Chromatography B, Analytical Technologies in the Biomedical and Life Sciences, 820(1), 143–147.
Gonzales, G. B., Smagghe, G., Van Camp, J., & Raes, K. (2015). In vitro bioavailability and cellular bioactivity studies of flavonoids and flavonoid-rich plant extracts: questions, considerations and future perspectives. Proceedings of the Nutrition Society, 74(3), 223-233.
Walle, T. (2007). Methylation of dietary flavones greatly improves their hepatic metabolic stability and intestinal absorption. Molecular Pharmaceutics, 4(6), 826–832.
Kumar, N., & Goel, N. (2019). Analytical separation and detection methods for flavonoids.
Kumar, S., & Pandey, A. K. (2013). Chemistry and biological activities of flavonoids: an overview. The Scientific World Journal, 2013, 162750.
Wang, T. Y., Li, Q., & Bi, K. S. (2018). Bioactive flavonoids in medicinal plants: Structure, activity and biological fate. Asian Journal of Pharmaceutical Sciences, 13(1), 12–23.
Islam, M. R., & Hossain, M. A. (2022). Modern Chromatographic Methods for Determination Flavonoids. Journal of Analytical & Pharmaceutical Research, 11(3), 126‒130.
G, S., & G, R. (2019). Analytical Techniques for the Identification and Quantification of Flavonoids. Journal of Pharmaceutical Sciences and Research, 11(1), 1-8.
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7582698, Methyl 3-methylflavone-8-carboxylate. Retrieved from [Link]
Sunway Pharm Ltd. (n.d.). 3-Methylflavone-8-carboxylic acid. Retrieved from [Link]
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van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert opinion on drug metabolism & toxicology, 1(2), 175-185.
ResearchGate. (2015). In vitro pharmacological studies on the bioavailability of flavonoid compounds and on AGEs formation. Retrieved from [Link]
ResearchGate. (2006). Cytochrome P450s in flavonoid metabolism. Retrieved from [Link]
ResearchGate. (2011). Plausible mechanism of the production of 3-methylflavones 9 and.... Retrieved from [Link]
MDPI. (2021). Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability. Retrieved from [Link]
MDPI. (2023). Flavonoids as CYP3A4 Inhibitors In Vitro. Retrieved from [Link]
ResearchGate. (2006). Pharmacokinetics and metabolism of dietary flavonoids in humans. Retrieved from [Link]
PMC. (2014). Pharmacokinetics and Relative Bioavailability of Flavonoids between Two Dosage Forms of Gegen-Qinlian-Tang in Rats. Retrieved from [Link]
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PMC. (2018). In Vitro Phytotoxicity and Antioxidant Activity of Selected Flavonoids. Retrieved from [Link]
PMC. (2016). Spectrophotometric Quantification of Flavonoids in Herbal Material, Crude Extract, and Fractions from Leaves of Eugenia uniflora Linn. Retrieved from [Link]
PMC. (2021). Direct Identification and Quantification of Flavonoids and Their Structural Isomers Using Ambient Ionization Tandem Mass Spectrometry. Retrieved from [Link]
Journal of Materials and Environmental Science. (2024). Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. Retrieved from [Link]
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Application Note: Mechanistic Evaluation of cAMP-PDE Inhibition and Smooth Muscle Modulation using Ethyl 3-methylflavone-8-carboxylate
Executive Summary Ethyl 3-methylflavone-8-carboxylate (EMF-8-C) is a synthetic flavone derivative structurally related to the antispasmodic drug Flavoxate. While often identified as a synthesis intermediate or impurity (...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Ethyl 3-methylflavone-8-carboxylate (EMF-8-C) is a synthetic flavone derivative structurally related to the antispasmodic drug Flavoxate. While often identified as a synthesis intermediate or impurity (Flavoxate Impurity B), EMF-8-C serves as a critical lipophilic probe in cell-based assays.
Its primary utility lies in its ability to permeate cell membranes more effectively than its free acid metabolite, 3-methylflavone-8-carboxylic acid (MFCA). Once intracellular, EMF-8-C acts as a substrate for cytosolic esterases, liberating MFCA, a potent inhibitor of cAMP-phosphodiesterase (PDE). This application note details protocols for utilizing EMF-8-C to modulate intracellular cyclic AMP (cAMP) levels, assess smooth muscle relaxation, and evaluate potential antiproliferative effects in oncology models.
Mechanistic Background & Rationale[1][2][3][4][5]
The "Trojan Horse" Entry Mechanism
The free acid form (MFCA) is the primary bioactive pharmacophore responsible for PDE inhibition but suffers from poor membrane permeability due to its polarity at physiological pH. EMF-8-C mitigates this by masking the carboxylic acid with an ethyl ester.
Cellular Entry: EMF-8-C passively diffuses across the lipid bilayer.
Bioactivation: Intracellular carboxylesterases (CES1/CES2) hydrolyze the ethyl ester.
Objective: To quantify the potency of EMF-8-C as a PDE inhibitor precursor in live cells.
Cell Model: HEK293 (transfected with cAMP sensor) or Human Smooth Muscle Cells (hSMC).
Materials
Compound: EMF-8-C (dissolved in DMSO, 10 mM stock).
Detection: TR-FRET cAMP Kit (e.g., LANCE Ultra or HTRF).
Control: Rolipram (PDE4 inhibitor) or IBMX (Non-selective PDE inhibitor).
Protocol
Cell Seeding: Plate cells at 5,000 cells/well in a white 384-well low-volume plate. Incubate overnight.
Compound Preparation: Prepare a serial dilution of EMF-8-C in stimulation buffer (HBSS + 5 mM HEPES + 0.1% BSA). Range: 0.1 µM to 100 µM.
Note: Keep DMSO concentration constant (<0.5%).
Pre-incubation: Add 5 µL of EMF-8-C dilutions to cells. Incubate for 30 minutes at 37°C .
Critical Step: This duration allows for cellular entry and esterase conversion to the active MFCA form.
Stimulation: Add 5 µL of Forskolin (final concentration EC20, typically 0.5–1 µM) to stimulate basal cAMP production. Incubate for 30 minutes.
Lysis & Detection: Add detection reagents (cAMP-d2 antibody and Cryptate conjugate) per kit instructions. Incubate for 1 hour at room temperature.
Readout: Measure TR-FRET signal (665 nm / 620 nm ratio).
Data Analysis
Calculate the HTRF ratio. A decrease in FRET signal (in competitive assays) or increase (in direct assays) indicates preserved cAMP levels due to PDE inhibition.
Gel Preparation: Mix sterile collagen solution (3 mg/mL) with 10X PBS and 1M NaOH (to neutralize pH).
Cell Suspension: Resuspend hBSMCs in the neutralized collagen mixture (final density:
cells/mL).
Casting: Dispense 500 µL of the cell-collagen mixture into 24-well plates. Polymerize at 37°C for 1 hour.
Equilibration: Add 1 mL of culture medium. Release the gel from the well walls using a sterile spatula (floating gel). Incubate for 24 hours to allow basal contraction.
Treatment:
Group A (Control): Vehicle (DMSO).
Group B (Agonist): Carbachol (1 µM) – induces contraction.
Group C (Test): EMF-8-C (10, 30, 50 µM) + Carbachol (1 µM).
Imaging: Photograph gels at T=0, 1h, 4h, and 24h.
Quantification: Measure the surface area of the collagen disk using ImageJ software.
Calculation:
Application 3: Cytotoxicity & Apoptosis Screening
Objective: Flavone-8-carboxylates are emerging scaffolds for anticancer research. This assay determines the therapeutic window or direct cytotoxicity of EMF-8-C.
Protocol (CCK-8 / WST-8 Assay)
Seeding: Plate tumor cells (e.g., T24 bladder cancer or PC-3 prostate cancer) at 3,000 cells/well in 96-well plates.
Dosing: Treat with EMF-8-C (1 – 100 µM) for 48 or 72 hours.
), perform Annexin V/PI staining flow cytometry to distinguish apoptosis from necrosis.
References
Ruffmann, R. (1988).[1] A review of flavoxate hydrochloride in the treatment of urge incontinence. Journal of International Medical Research, 16(5), 317-330. Link
Cazzulani, P., et al. (1984).[1] Pharmacological studies on the mode of action of flavoxate.[2][1][3] Archives Internationales de Pharmacodynamie et de Therapie, 268(2), 301-312.[1] Link
Conti, M., & Setnikar, I. (1975).[1] Flavoxate, a potent phosphodiesterase inhibitor.[1][3][4] Archives Internationales de Pharmacodynamie et de Therapie, 213(2), 186-189. Link
PubChem. (n.d.). Ethyl 3-methylflavone-8-carboxylate (Compound Summary). National Library of Medicine. Link
Ravina, E. (2011). The Evolution of Drug Discovery: From Traditional Medicines to Modern Drugs. Wiley-VCH. (Contextual reference on Flavone scaffolds).
Application Notes & Protocols: Animal Models for Preclinical Evaluation of Ethyl 3-methylflavone-8-carboxylate
Introduction: Unveiling the Therapeutic Potential of Ethyl 3-methylflavone-8-carboxylate (EMFC) Ethyl 3-methylflavone-8-carboxylate (EMFC) is a synthetic derivative of the flavone class of polyphenolic compounds.[1] Flav...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling the Therapeutic Potential of Ethyl 3-methylflavone-8-carboxylate (EMFC)
Ethyl 3-methylflavone-8-carboxylate (EMFC) is a synthetic derivative of the flavone class of polyphenolic compounds.[1] Flavonoids, both natural and synthetic, are of significant interest in drug discovery due to their broad spectrum of biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[2][3] EMFC is structurally related to 3-methylflavone-8-carboxylic acid (MFCA), which is the primary active metabolite of the drug Flavoxate, a smooth muscle relaxant used for urinary disorders.[4]
The parent molecule, MFCA, has demonstrated notable activity as a phosphodiesterase (PDE) inhibitor, which contributes to its smooth muscle relaxant effects observed in in vivo rat models, where it increased bladder capacity and reduced micturition pressure.[4][] Furthermore, esters derived from MFCA have been reported to possess powerful smooth muscle relaxant, anti-inflammatory, and local anesthetic properties, with enhanced stability at physiological pH, suggesting a prolonged half-life.[6][7] Given this background, EMFC presents a compelling candidate for investigation across several therapeutic areas.
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for selecting and implementing appropriate animal models to systematically evaluate the in vivo efficacy and mechanisms of action of EMFC. We will detail protocols for studying its effects on urological function, inflammation, and oncology, grounded in the known biological activities of its parent compounds and the broader flavone family.
Scientific Rationale for Model Selection
The selection of an appropriate animal model is contingent upon the specific biological activity being investigated. The known pharmacology of EMFC's parent acid (MFCA) and the general properties of flavones provide a logical basis for choosing relevant preclinical models.
Mechanism of Action: The primary established mechanism for MFCA is the inhibition of phosphodiesterase (PDE), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[4] PDE inhibition leads to increased intracellular cAMP levels, resulting in smooth muscle relaxation. This directly supports the use of models for smooth muscle disorders, such as overactive bladder.
Broad-Spectrum Flavonoid Activity: Flavonoids are well-documented to possess potent anti-inflammatory and antioxidant properties.[][8] They can modulate key inflammatory pathways, such as NF-κB and MAPK signaling, thereby reducing the production of pro-inflammatory cytokines and mediators like nitric oxide (NO).[8][9] This justifies the use of acute inflammation models.
Antiproliferative Effects: Several flavone derivatives have been investigated for their anticancer potential, acting through the inhibition of tumor initiation, promotion, and progression.[10][11] Specifically, substituted flavone-8-carboxylic acids have demonstrated inhibitory effects on solid tumors in mice, making oncology models a rational choice for investigation.[10]
The following diagram illustrates the decision-making process for model selection based on EMFC's pharmacological profile.
Caption: Rationale for selecting animal models based on EMFC's known and potential bioactivities.
Preliminary Considerations for In Vivo Studies
Before initiating efficacy studies, it is critical to establish a robust framework for drug formulation, administration, and basic pharmacokinetic profiling.
Drug Formulation and Administration
Flavonoids, including EMFC, often exhibit poor aqueous solubility, which poses a significant challenge for in vivo administration.[12][13] The choice of vehicle is crucial to ensure consistent and bioavailable delivery. A pilot formulation study is highly recommended.
Vehicle Component
Concentration (Typical)
Administration Route
Rationale & Considerations
DMSO
5-10%
IP, IV (slow), PO
Excellent solubilizing agent. High concentrations can be toxic. Use in combination with other vehicles.
Tween 80 / Cremophor EL
5-10%
IP, PO, IV
Non-ionic surfactants that improve solubility and form stable emulsions or micellar solutions.
Polyethylene Glycol (PEG) 300/400
30-60%
PO, IP
A common co-solvent that is generally well-tolerated. Viscosity can be a factor.
Carboxymethylcellulose (CMC)
0.5-1% in Saline
PO
Forms a suspension for oral dosing. Requires vigorous mixing to ensure dose homogeneity.
Causality Behind Choices: The goal is to create a formulation that keeps EMFC solubilized or uniformly suspended throughout the dosing procedure. For initial screening, an intraperitoneal (IP) injection using a DMSO/PEG/Saline cocktail can bypass first-pass metabolism. For studies mimicking clinical use, oral gavage (PO) is preferred, but the poor bioavailability of flavonoids must be considered.[12][14]
Dose-Ranging and Pharmacokinetic (PK) Pilot Study
A pilot study is essential to determine the maximum tolerated dose (MTD) and to gain a preliminary understanding of EMFC's absorption, distribution, metabolism, and excretion (ADME) profile.
Protocol Outline: Pilot PK/MTD Study in Mice
Animal Selection: Use the same strain intended for efficacy studies (e.g., C57BL/6 mice, n=3-5 per group).
Dose Escalation: Administer single doses of EMFC at escalating levels (e.g., 10, 30, 100 mg/kg) via the intended route (IP or PO).
Toxicity Monitoring: Observe animals for 7-14 days for clinical signs of toxicity (e.g., weight loss >15%, lethargy, ruffled fur, abnormal posture). The highest dose without significant toxicity is the preliminary MTD.
Blood Sampling: For a separate PK cohort, administer a single, well-tolerated dose. Collect sparse blood samples (e.g., via tail vein) at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
Bioanalysis: Process plasma and analyze for EMFC and its potential metabolite (MFCA) concentrations using a validated LC-MS/MS method.
Data Analysis: Calculate key PK parameters (Cmax, Tmax, AUC, half-life) to inform the dosing regimen for efficacy studies.
Detailed Protocols for Efficacy Models
Model 1: Urological Function - Cyclophosphamide (CYP)-Induced Cystitis in Rats
Rationale: This model mimics the bladder inflammation and detrusor overactivity seen in interstitial cystitis and overactive bladder. It is the most relevant model based on the known PDE-inhibiting and smooth muscle relaxant effects of MFCA.[4]
Experimental Workflow:
Caption: Experimental timeline for the CYP-induced cystitis model in rats.
Step-by-Step Protocol:
Animals: Female Sprague-Dawley rats (200-250 g). House individually with free access to food and water.
Acclimatization: Allow animals to acclimate for at least 7 days before the experiment.
Induction of Cystitis: On Day 0, administer a single IP injection of cyclophosphamide (CYP) at 150 mg/kg to induce bladder inflammation. A control group receives saline.
Treatment: On Day 1 (24 hours post-CYP), administer EMFC (at pre-determined doses) or vehicle via the chosen route (e.g., PO or IP).
Cystometry: On Day 2 (48 hours post-CYP), anesthetize the rats (e.g., with urethane).
Perform a midline abdominal incision to expose the bladder.
Insert a catheter into the bladder dome, secure with a purse-string suture, and connect it to a pressure transducer and infusion pump.
Infuse saline at a constant rate (e.g., 0.1 mL/min) to elicit voiding contractions.
Record intravesical pressure continuously for at least 60 minutes to analyze cystometric parameters.
Euthanasia and Tissue Collection: Following cystometry, euthanize the animals. Harvest the bladder for weight measurement (edema) and histological analysis (H&E staining for inflammation, Masson's trichrome for fibrosis).
Endpoint Data Summary:
Endpoint Type
Parameter
Method of Measurement
Primary (Functional)
Micturition Frequency
Count of voiding contractions per unit time
Bladder Capacity
Infused volume at the onset of micturition
Voiding Pressure
Peak intravesical pressure during micturition
Secondary (Pathological)
Bladder Weight
Analytical balance (post-euthanasia)
Inflammatory Infiltration
Histological scoring of H&E stained sections
Edema / Hemorrhage
Gross morphological and histological scoring
Model 2: Acute Inflammation - Carrageenan-Induced Paw Edema in Mice
Rationale: This is a classic, highly reproducible model for evaluating the in vivo anti-inflammatory activity of novel compounds.[9] It is ideal for screening EMFC based on the known anti-inflammatory properties of flavones.[8]
Experimental Workflow:
Caption: General timeline for a subcutaneous tumor xenograft study.
Cell Culture: Culture a human cancer cell line (e.g., A549 lung cancer, MCF-7 breast cancer) under standard conditions. Harvest cells during the logarithmic growth phase.
Tumor Implantation: Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel. Subcutaneously inject 5 x 10⁶ cells in a 100 µL volume into the right flank of each mouse.
Tumor Growth and Randomization: Allow tumors to grow. When the average tumor volume reaches approximately 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).
Treatment: Begin daily (or other optimized schedule) administration of EMFC or vehicle via the determined route and dose. Include a positive control group if a standard-of-care agent exists for the chosen cell line.
Monitoring: Measure tumor dimensions with digital calipers twice weekly and calculate volume using the formula: Volume = (Length x Width²)/2. Record body weights at the same time to monitor toxicity.
Endpoint: Continue the study for a pre-determined period (e.g., 21-28 days) or until tumors in the control group reach the maximum allowed size (~1500 mm³).
Tissue Collection: At the endpoint, euthanize the animals, excise the tumors, and record their final weight. A portion of the tumor can be flash-frozen for biochemical analysis (Western blot) and another portion fixed in formalin for immunohistochemistry (e.g., Ki-67 for proliferation, CD31 for angiogenesis).
Conclusion
Ethyl 3-methylflavone-8-carboxylate (EMFC) is a promising synthetic flavone with a strong rationale for investigation in urological, inflammatory, and oncological disorders. The animal models and protocols detailed in this guide provide a validated starting point for researchers to systematically explore the in vivo efficacy of EMFC. Success in these preclinical models, starting with the well-supported urological and inflammatory models, can provide the necessary evidence to justify further development and exploration into more complex disease areas. Careful consideration of formulation, dosing, and relevant endpoints is paramount to generating robust and translatable data.
References
Cazzulani, P., Pietra, C., Abbiati, G. A., Ceserani, R., Oliva, D., Civelli, M., Tajana, A., & Nardi, D. (1988). Pharmacological activities of the main metabolite of flavoxate 3-methylflavone-8-carboxylic acid. Arzneimittel-Forschung, 38(3), 379–382. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 3-Methylflavone-8-carboxylic acid. PubChem. Retrieved from [Link]
IRE Journals. (2023). Flavonoids And Their Synthetic Derivatives, Chemistry and Biological Applications - A Review. IRE Journals. Retrieved from [Link]
Yoshida, H., Yanai, H., Namiki, Y., Fukatsu-Sasaki, K., Furutani, N., & Tada, N. (2006). Neuroprotective effects of edaravone: a novel free radical scavenger in cerebrovascular injury. CNS drug reviews, 12(1), 9–20. Retrieved from [Link]
Tshibangu-Kabeyi, P., R.A., K., Mukendi, M., Duez, P., & Fa, P. (2022). Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents. Molecules, 27(5), 1735. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Ethyl 3-methylflavone-8-carboxylate. PubChem. Retrieved from [Link]
Global Substance Registration System. (n.d.). ETHYL 3-METHYLFLAVONE-8-CARBOXYLATE. GSRS. Retrieved from [Link]
Khan, I., Ali, A., Ghaffar, I., Ali, F., & Khan, A. (2022). In Vivo Antistress Effects of Synthetic Flavonoids in Mice: Behavioral and Biochemical Approach. Oxidative Medicine and Cellular Longevity, 2022, 1-11. Retrieved from [Link]
Zhang, S., Liu, C., Zhang, Y., Su, Z., & Zhu, D. (2022). The Synthesis, Characterization and Anti-Tumor Activity of a Cu-MOF Based on Flavone-6,2′-dicarboxylic Acid. Molecules, 27(21), 7247. Retrieved from [Link]
Hostetler, G. L., Ralston, R. A., & Schwartz, S. J. (2017). Flavones: Food Sources, Bioavailability, Metabolism, and Bioactivity. Advances in Nutrition, 8(3), 423–435. Retrieved from [Link]
Motghare, A. P., Katolkar, P. P., Chacherkar, P. A., & Baheti, J. R. (2022). FLAVONES AND THEIR DERIVATIVES: SYNTHETIC AND PHARMACOLOGICAL IMPORTANCE. ResearchGate. Retrieved from [Link]
Aidiel, M. B. M., Adam, S. H., & Abas, F. (2024). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Pharmaceuticals, 17(2), 253. Retrieved from [Link]
Szymański, J., Wierzbicki, M., & Obońska, K. (2024). Methyl Derivatives of Flavone as Potential Anti-Inflammatory Compounds. International Journal of Molecular Sciences, 25(2), 1083. Retrieved from [Link]
Pandey, R. P., & Parajuli, P. (2021). Synthetic Biology towards Improved Flavonoid Pharmacokinetics. Molecules, 26(10), 2933. Retrieved from [Link]
Pandey, R. P., & Parajuli, P. (2021). Synthetic Biology towards Improved Flavonoid Pharmacokinetics. Molecules, 26(10), 2933. Retrieved from [Link]
Stuper-Szablewska, K., & Szablewski, T. (2022). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. International Journal of Molecular Sciences, 23(17), 9628. Retrieved from [Link]
Găman, M.-A., Cozma, M. A., & Găman, A.-M. (2022). Pharmacokinetics of B-Ring Unsubstituted Flavones. Pharmaceuticals, 15(12), 1506. Retrieved from [Link]
Google Patents. (n.d.). EP0072620B1 - 3-methylflavone-8-carboxylic acid esters. Google Patents.
Pandey, R. P., & Parajuli, P. (2021). Synthetic biology towards improved flavonoid pharmacokinetics. Molecules, 26(10), 2933. Retrieved from [Link]
Dai, W., Ruan, W., & Li, S. (2022). Effect of Tea Polyphenol Compounds on Anticancer Drugs in Terms of Anti-Tumor Activity, Toxicology, and Pharmacokinetics. Nutrients, 14(15), 3196. Retrieved from [Link]
Das, A., & Das, S. (2023). Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques. Applied Sciences, 13(13), 7575. Retrieved from [Link]
Lee, C.-H., & Chern, J.-W. (2013). Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d]t[4][][15][16]etrazine-8-carboxylates and -carboxamides. Journal of the Chinese Chemical Society, 60(5), 589-598. Retrieved from [Link]
Zięba, A., & Matkowski, A. (2023). Metal Complexes with Hydroxyflavones: A Study of Anticancer and Antimicrobial Activities. International Journal of Molecular Sciences, 24(13), 10834. Retrieved from [Link]
Google Patents. (n.d.). KR870000275B1 - Process for preparing 3-methylflavone-8-carboxylic acid esters. Google Patents.
Application Note & Protocol Guide: Formulation of Ethyl 3-methylflavone-8-carboxylate for In Vivo Studies
Abstract This comprehensive guide provides detailed protocols and scientific rationale for the formulation of Ethyl 3-methylflavone-8-carboxylate (EMFC), a promising flavone derivative, for in vivo research applications....
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This comprehensive guide provides detailed protocols and scientific rationale for the formulation of Ethyl 3-methylflavone-8-carboxylate (EMFC), a promising flavone derivative, for in vivo research applications. Addressing the inherent challenge of poor aqueous solubility common to flavonoids, this document outlines systematic pre-formulation assessments and explores multiple formulation strategies, including suspensions, co-solvent systems, and lipid-based formulations. Each protocol is designed to be a self-validating system, ensuring reproducibility and scientific rigor. The causality behind experimental choices is explained, drawing from established principles of pharmaceutical sciences to empower researchers in developing effective and stable formulations for preclinical evaluation.
Introduction: The Challenge and Potential of Ethyl 3-methylflavone-8-carboxylate (EMFC)
Ethyl 3-methylflavone-8-carboxylate (EMFC) belongs to the flavone class of polyphenolic compounds, which are widely investigated for their diverse pharmacological activities. The parent compound, 3-methylflavone-8-carboxylic acid (MFCA), has demonstrated notable biological effects, including smooth muscle relaxation and antispasmodic properties through the inhibition of phosphodiesterase.[] Like many flavonoids, EMFC is anticipated to possess low aqueous solubility, a significant hurdle for achieving adequate bioavailability in in vivo studies.[2] Oral administration, the most common route for preclinical testing, is often hampered by poor dissolution and subsequent absorption of hydrophobic compounds.[3] Therefore, a well-designed formulation is critical to unlocking the therapeutic potential of EMFC in animal models.
This guide provides researchers with the foundational knowledge and practical steps to systematically approach the formulation of EMFC. By understanding the physicochemical properties of the compound and applying appropriate formulation strategies, scientists can ensure reliable and consistent drug exposure in their in vivo experiments.
Pre-formulation Studies: Characterizing the Molecule
Before developing a full-scale formulation, a thorough characterization of the active pharmaceutical ingredient (API) is paramount. These pre-formulation studies provide the data necessary to make informed decisions about the most suitable formulation strategy.
Physicochemical Properties
A summary of the known properties of EMFC and its parent acid, MFCA, is presented in Table 1.
The following diagram illustrates a systematic approach to pre-formulation studies for EMFC.
Caption: A streamlined workflow for the pre-formulation assessment of EMFC.
Protocol: Solubility Screening
Objective: To determine the approximate solubility of EMFC in a range of pharmaceutically acceptable vehicles.
Materials:
Ethyl 3-methylflavone-8-carboxylate (EMFC)
A selection of vehicles (see Table 2)
Vortex mixer
Thermostatic shaker
Centrifuge
HPLC or UV-Vis spectrophotometer
Procedure:
Preparation of Saturated Solutions:
Add an excess amount of EMFC to a known volume (e.g., 1 mL) of each selected vehicle in a series of vials.
Ensure a visible amount of undissolved solid remains.
Equilibration:
Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).
Shake for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
Sample Processing:
Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
Carefully collect an aliquot of the supernatant without disturbing the pellet.
Quantification:
Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method (HPLC is preferred for specificity).
Analyze the diluted samples to determine the concentration of dissolved EMFC.
Data Presentation:
Vehicle
Type
Expected Solubility
Use in Formulation
Water
Aqueous
Very Low
Baseline
Phosphate Buffered Saline (PBS, pH 7.4)
Aqueous Buffer
Very Low
IV/IP administration
Polyethylene Glycol 400 (PEG 400)
Co-solvent
Moderate to High
Oral/Parenteral
Propylene Glycol (PG)
Co-solvent
Moderate to High
Oral/Parenteral
Dimethyl Sulfoxide (DMSO)
Co-solvent
High
Primarily for stock solutions, use with caution in vivo
Corn Oil/Sesame Oil
Lipid
Moderate to High
Oral/Subcutaneous
5% Dextrose in Water (D5W)
Aqueous
Very Low
IV administration
1% Methylcellulose in Water
Suspending Agent
N/A (for suspension)
Oral
20% Captisol® in Water
Solubilizer
Moderate to High
Oral/Parenteral
Formulation Strategies and Protocols
The choice of formulation depends on the desired route of administration, dose, and the physicochemical properties of EMFC.
Strategy 1: Aqueous Suspension for Oral Gavage
This is often the simplest approach for water-insoluble compounds and is suitable for initial efficacy and pharmacokinetic studies.
Rationale: A suspension avoids the use of potentially confounding organic solvents. The inclusion of a wetting agent and a suspending agent ensures particle dispersion and dose uniformity.
Protocol: Preparation of a 10 mg/mL EMFC Suspension
Micronization (Optional but Recommended): If particle size is large, micronize EMFC using a mortar and pestle or a mechanical mill to improve dissolution rate.
Wetting the API:
Weigh the required amount of EMFC.
In a glass mortar, add a small amount of a wetting agent (e.g., 1-2 drops of Tween 80 or a 1% solution of Poloxamer 188).
Levigate the EMFC with the wetting agent to form a uniform paste. This step is crucial to prevent clumping.
Preparation of the Vehicle: Prepare a 0.5% - 1% (w/v) solution of methylcellulose or carboxymethylcellulose (CMC) in purified water.
Forming the Suspension:
Gradually add the vehicle to the paste in the mortar while continuously triturating.
Once a smooth suspension is formed, transfer it to a calibrated volumetric flask or graduated cylinder.
Rinse the mortar with the remaining vehicle and add it to the flask to ensure a complete transfer of the drug.
Adjust to the final volume with the vehicle.
Homogenization: Stir the suspension with a magnetic stirrer for at least 30 minutes. For improved homogeneity, use a high-shear homogenizer.
Storage: Store in a tightly sealed, light-resistant container at 2-8°C. Shake well before each use.
Strategy 2: Co-Solvent System for Oral or Parenteral Administration
This approach is suitable when a true solution is required and the drug exhibits sufficient solubility in a mixture of biocompatible solvents.
Rationale: Co-solvents like PEG 400 and propylene glycol can significantly increase the solubility of hydrophobic compounds. However, the concentration of organic solvents should be minimized to avoid toxicity.
Protocol: Preparation of a 10 mg/mL EMFC Solution in a PEG 400/Saline Co-Solvent System
Solubilization:
Weigh the required amount of EMFC and place it in a sterile vial.
Add a calculated volume of PEG 400 (e.g., to constitute 40% of the final volume).
Vortex or sonicate until the EMFC is completely dissolved. Gentle warming (to 40-50°C) may aid dissolution.
Dilution:
Gradually add saline (0.9% NaCl) or PBS (pH 7.4) to the PEG 400 concentrate with constant stirring.
Observe for any signs of precipitation. If precipitation occurs, the drug concentration may be too high for this specific co-solvent ratio.
Final Volume and Filtration:
Adjust to the final volume with the aqueous component.
For parenteral administration, sterile filter the final solution through a 0.22 µm syringe filter.
Precipitation Check: A useful self-validating check is to dilute a small aliquot of the final formulation into a larger volume of aqueous buffer to simulate in vivo dilution and assess the potential for precipitation upon injection.
Strategy 3: Lipid-Based Formulation (Self-Emulsifying Drug Delivery System - SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.
Rationale: For highly lipophilic drugs, lipid-based formulations can enhance oral bioavailability by improving solubility and lymphatic uptake.[9]
Protocol: Screening for a Simple SEDDS Formulation
Excipient Screening:
Determine the solubility of EMFC in various oils (e.g., sesame oil, Capryol 90), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol P, PEG 400).
Formulation Preparation:
Based on solubility data, select an oil, surfactant, and co-surfactant.
Prepare various ratios of these components (e.g., Oil:Surfactant:Co-surfactant - 40:40:20, 30:50:20, etc.).
Dissolve EMFC in the selected excipient blend with stirring and gentle warming if necessary.
Self-Emulsification Test:
Add 1 mL of the drug-loaded SEDDS formulation dropwise to 250 mL of purified water in a beaker with a magnetic stirrer.
Observe the formation of the emulsion. A good SEDDS will emulsify rapidly to form a clear or slightly bluish-white dispersion.
Measure the droplet size and polydispersity index (PDI) using a dynamic light scattering instrument.
Potential Signaling Pathways of Flavones
Flavonoids are known to modulate a variety of intracellular signaling pathways, which may contribute to their pharmacological effects.[10] Understanding these pathways can provide a mechanistic basis for the observed in vivo effects of EMFC.
Caption: Potential signaling pathways modulated by flavones like EMFC.
Dietary flavonoids have been shown to attenuate inflammation by targeting pathways involving NF-κB, AP-1, and MAPKs.[11] They can also modulate cell survival and proliferation through pathways such as PI3K/Akt and Wnt/β-catenin.[10][12] The specific effects of EMFC on these pathways would require dedicated mechanistic studies.
Conclusion
The successful in vivo evaluation of Ethyl 3-methylflavone-8-carboxylate is critically dependent on the development of an appropriate formulation to overcome its inherent poor aqueous solubility. This guide provides a systematic framework, from pre-formulation characterization to detailed protocols for various formulation strategies. By carefully selecting excipients and preparation methods based on experimental data, researchers can develop robust and reproducible formulations, thereby ensuring the generation of high-quality and reliable data in their preclinical studies.
References
Mocanu, A., et al. (2023). Polymeric Systems for the Controlled Release of Flavonoids. PMC - PubMed Central. Retrieved from [Link]
Google Patents. (n.d.). EP0072620B1 - 3-methylflavone-8-carboxylic acid esters.
Google Patents. (n.d.). KR870000275B1 - Process for preparing 3-methylflavone-8-carboxylic acid esters.
Global Substance Registration System. (n.d.). ETHYL 3-METHYLFLAVONE-8-CARBOXYLATE. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 3-Methylflavone-8-carboxylic acid. PubChem Compound Database. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Methyl 3-methylflavone-8-carboxylate. PubChem Compound Database. Retrieved from [Link]
Mocanu, A., et al. (2023). Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques. MDPI. Retrieved from [Link]
Khan, H., et al. (2015). Flavonoids in modulation of cell survival signalling pathways. PMC - PubMed Central. Retrieved from [Link]
Google Patents. (n.d.). EP0711560A1 - Pharmaceutical composition for the oral administration of flavonoids.
Olatunji, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from [Link]
Loftsson, T., & Brewster, M. E. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Retrieved from [Link]
Jiang, N., et al. (2022). The Flavonoid Biosynthesis Network in Plants. MDPI. Retrieved from [Link]
Williams, H. D., et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC - PubMed Central. Retrieved from [Link]
Csupor-Löffler, B., et al. (2024). Flavone Hybrids and Derivatives as Bioactive Agents. MDPI. Retrieved from [Link]
Sharma, S., et al. (2020). Flavonoid Biosynthetic Pathway: Genetics and Biochemistry. Biosciences Biotechnology Research Asia. Retrieved from [Link]
Chen, Z., et al. (2025). The fate of flavonoids after oral administration: a comprehensive overview of its bioavailability. ResearchGate. Retrieved from [Link]
Date, A. A., & Nagarsenker, M. S. (2007). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - PubMed Central. Retrieved from [Link]
Nguyen, T. P. T., et al. (2022). Synthesis, In Silico and In Vitro Evaluation of Some Flavone Derivatives for Acetylcholinesterase and BACE-1 Inhibitory Activity. MDPI. Retrieved from [Link]
Abotaleb, M., et al. (2022). Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer. PMC - PubMed Central. Retrieved from [Link]
O'Sullivan, J., et al. (2018). Novel synthesised flavone derivatives provide significant insight into the structural features required for enhanced anti-proliferative activity. RSC Publishing. Retrieved from [Link]
Maleki, S. J., et al. (2017). Intracellular signaling pathways of inflammation modulated by dietary flavonoids: The most recent evidence. Taylor & Francis Online. Retrieved from [Link]
de Oliveira, M. R., et al. (2022). Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents. PMC - PubMed Central. Retrieved from [Link]
Lavan, M. (2018). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. Retrieved from [Link]
Sharma, D., & Soni, M. (2014). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from [Link]
Application Note: High-Throughput Screening of Ethyl 3-methylflavone-8-carboxylate
Executive Summary & Rationale Ethyl 3-methylflavone-8-carboxylate (CAS: 35888-94-9) is a synthetic flavone derivative, historically significant as a key intermediate and impurity (Impurity B) in the synthesis of the anti...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Rationale
Ethyl 3-methylflavone-8-carboxylate (CAS: 35888-94-9) is a synthetic flavone derivative, historically significant as a key intermediate and impurity (Impurity B) in the synthesis of the antispasmodic drug Flavoxate .[1] While the parent drug targets smooth muscle relaxation, the 8-substituted flavone scaffold has emerged as a "privileged structure" in modern drug discovery, exhibiting potential in oncology (apoptosis induction) and neuroprotection (PDE inhibition) .
This Application Note provides a rigorous framework for screening this molecule and its structural analogs. Unlike standard small-molecule screens, flavones present unique challenges regarding solubility and intracellular activation . This guide details a dual-pathway HTS campaign:
Cell-Based Antiproliferative Screen: Utilizing the ethyl ester's lipophilicity for membrane permeation, followed by intracellular hydrolysis.
Biochemical PDE Screen: Targeting the active metabolite (carboxylic acid form) against phosphodiesterase enzymes.
Physicochemical Profiling & Compound Management
The Challenge: Flavones are notoriously hydrophobic. Ethyl 3-methylflavone-8-carboxylate has a computed LogP of ~4.1 and low aqueous solubility. Improper handling leads to compound precipitation, resulting in "false positives" due to light scattering in optical assays.
Storage (Critical): Flavones are hygroscopic in DMSO. Water uptake causes precipitation.
Action: Store plates in a nitrogen-purged, DMSO-rich environment or low-humidity storage pods.
QC: Visually inspect source plates for crystallization before every run using an automated plate microscope.
Acoustic Dispensing (Liquid Handling)
Avoid traditional tip-based transfer for this scaffold.
Method: Use Acoustic Droplet Ejection (e.g., Labcyte Echo).
Reasoning: Acoustic energy transfers nanoliter volumes without physical contact. This eliminates "compound carryover" on tips and prevents the loss of hydrophobic compound that tends to adsorb to polypropylene pipette tips.
Workflow Visualization
The following diagram outlines the integrated workflow, distinguishing between the handling of the ester (prodrug) and the acid (active metabolite).
Figure 1: Dual-stream HTS workflow ensuring solubility QC before acoustic transfer to parallel cell-based and biochemical assays.
Protocol A: Cell-Based Antiproliferative Screen
Objective: Assess cytotoxicity driven by the molecule's interference with survival signaling (e.g., Bcl-2 family) after intracellular conversion.
Mechanistic Insight
The Ethyl ester moiety facilitates passive diffusion across the cell membrane. Once inside, cytosolic esterases hydrolyze it to 3-methylflavone-8-carboxylic acid , the active species that inhibits PDE or interacts with mitochondrial targets.
Control: Include an esterase inhibitor (e.g., BNPP) in a validation well to confirm the prodrug mechanism.
Step-by-Step Methodology
Cell Seeding:
Dispense 1,000 cells/well (HeLa or A549) into white, solid-bottom 384-well plates (Corning #3570) using a Multidrop Combi.
Volume: 40 µL/well.
Incubate 24h at 37°C/5% CO₂ to allow attachment.
Compound Treatment:
Use Acoustic Dispenser to add 40 nL of compound (1:1000 dilution).
Final Concentration: 10 µM (Primary Screen).
Controls:
High Control (HPE): 10 µM Staurosporine (100% Kill).
Low Control (ZPE): 0.1% DMSO (0% Kill).
Incubation:
Incubate for 48 hours.
Detection (ATP Quantification):
Add 40 µL CellTiter-Glo® reagent (Promega).
Shake orbitally for 2 minutes (lyses cells).
Incubate 10 minutes at Room Temp (stabilizes signal).
Read Luminescence on a multimode reader (e.g., PerkinElmer EnVision).
Data Analysis
Calculate the Z-Factor to validate assay robustness:
Target: Z > 0.5 is required for a valid screen.[3]
Hit Threshold: Compounds showing >50% inhibition of ATP signal relative to DMSO controls.
Protocol B: Biochemical PDE Inhibition Screen
Objective: Directly measure the inhibition of Phosphodiesterase (PDE) enzymes, a known target of flavone-8-carboxylates.
Result:Inhibition = High Polarization (Intact cAMP binds reagent, rotates slowly). Activity = Low Polarization (AMP does not bind, rotates fast).
Mechanistic Signaling Diagram
Understanding the intracellular fate of the molecule is vital for interpreting "Hit" data.
Figure 2: Intracellular bio-activation pathway. The ethyl ester acts as a vehicle to deliver the polar carboxylic acid pharmacophore to cytosolic targets.
Data Summary & Troubleshooting
Parameter
Cell-Based Assay (ATP)
Biochemical Assay (PDE-FP)
Primary Readout
Luminescence (RLU)
Fluorescence Polarization (mP)
Throughput
Medium (48h incubation)
High (1h incubation)
Interference Risk
Low (Lysis step mitigates optics)
High (Flavone autofluorescence)
Solubility Limit
~50 µM in media
~100 µM in buffer
Common Artifact
Cell detachment (wash steps)
Aggregation (PAINS)
Mitigation
Use "No-Wash" CellTiter-Glo
Add 0.05% Tween-20
Troubleshooting Tip: If biochemical IC50 is significantly higher than cell-based IC50, suspect active transport mechanisms or that the ethyl ester itself has a secondary target before hydrolysis.
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 19972541, Ethyl 3-methylflavone-8-carboxylate. Retrieved from [Link][1]
Cechnbrova, et al. (2019). Pharmacological activities of the main metabolite of flavoxate: 3-methylflavone-8-carboxylic acid.[4] PubMed. Retrieved from [Link] (Contextual grounding on the active metabolite).
NCBI Bookshelf (2012). Assay Guidance Manual: HTS Assay Validation. National Institutes of Health. Retrieved from [Link]
Cookson, A., et al. (2024). HTS library plate rejuvenation using a DMSO-rich atmosphere. SLAS Technology. Retrieved from [Link]
Measuring the enzyme inhibition of Ethyl 3-methylflavone-8-carboxylate
Application Note: Enzymatic Profiling of Ethyl 3-methylflavone-8-carboxylate Executive Summary & Scientific Rationale Ethyl 3-methylflavone-8-carboxylate (EMFC) is a synthetic flavone derivative structurally related to F...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Enzymatic Profiling of Ethyl 3-methylflavone-8-carboxylate
Executive Summary & Scientific Rationale
Ethyl 3-methylflavone-8-carboxylate (EMFC) is a synthetic flavone derivative structurally related to Flavoxate .[1] While often categorized as an impurity or intermediate, its pharmacophore shares critical features with bioactive flavones known to modulate smooth muscle tone and xenobiotic metabolism.
In drug development, profiling EMFC requires a dual-track approach:
Primary Pharmacology (Efficacy): The free acid metabolite (3-methylflavone-8-carboxylic acid) is a documented cAMP-Phosphodiesterase (PDE) inhibitor.[1] Researchers must determine if the ethyl ester (EMFC) retains this inhibitory potency or functions solely as a prodrug.
Secondary Pharmacology (Safety/DDI): Flavones substituted at the 8-position are potent inhibitors of Cytochrome P450 1A1 (CYP1A1) .[1] Establishing the IC50 against CYP1A1 is critical to predict Drug-Drug Interactions (DDI) and potential chemopreventive mechanisms.[1]
This guide provides high-precision protocols for these two critical assays.
Pre-Analytical: Compound Handling & Solubility
Challenge: EMFC is highly lipophilic (LogP ~4.1). In aqueous enzymatic buffers, it is prone to precipitation ("crashing out"), leading to false negatives or promiscuous inhibition due to aggregation.
Protocol:
Stock Preparation: Dissolve EMFC in 100% DMSO to a concentration of 10 mM . Vortex for 1 minute.
Solvent Tolerance: Determine the maximum DMSO tolerance of your enzyme batch.
CYP1A1:[2][3][4][5][6] Typically tolerates up to 0.5% DMSO.[1]
Intermediate Dilution: Do not dilute the 10 mM stock directly into the buffer. Prepare a "Working Stock" in DMSO first (e.g., 100x the final assay concentration) to ensure the final DMSO concentration remains constant (e.g., 1%) across all dose points.
Protocol A: CYP1A1 Inhibition Screen (EROD Assay)
Objective: Quantify the inhibition of CYP1A1 using the gold-standard Ethoxyresorufin-O-deethylase (EROD) method.[1][3][7]
Mechanism: CYP1A1 deethylates non-fluorescent 7-ethoxyresorufin into highly fluorescent resorufin.[1] Inhibitors decrease the rate of fluorescence increase.
Materials
Enzyme: Recombinant Human CYP1A1 microsomes (Baculosomes).[1]
Substrate: 7-Ethoxyresorufin (2 µM final).
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).[1]
Control Inhibitor: Alpha-Naphthoflavone (known CYP1A1 inhibitor).[1]
Buffer: 100 mM Potassium Phosphate, pH 7.4.
Step-by-Step Workflow
Plate Setup: Use black, flat-bottom 96-well plates to minimize background scattering.
Inhibitor Addition: Add 2 µL of EMFC (varying concentrations in DMSO) to experimental wells. Add 2 µL pure DMSO to "No Inhibitor" (100% Activity) control wells.
Enzyme/Substrate Mix: Prepare a master mix of CYP1A1 microsomes (0.5 pmol/well) and 7-Ethoxyresorufin in phosphate buffer. Add 148 µL to each well.
Pre-Incubation (Critical): Incubate for 10 minutes at 37°C .
Why? This allows the inhibitor to bind.[1] If EMFC is a mechanism-based inactivator (time-dependent), this step is essential.[1]
Reaction Initiation: Add 50 µL of pre-warmed NADPH regenerating system to start the reaction.
Kinetic Measurement: Immediately read fluorescence on a plate reader (Ex: 530 nm / Em: 590 nm) every 1 minute for 20 minutes at 37°C.
Data Analysis
Calculate the slope (RFU/min) of the linear portion of the curve.
Objective: Determine if EMFC inhibits cAMP hydrolysis, validating its potential as a smooth muscle relaxant.[1]
Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[1]
Principle: The assay uses a fluorescently labeled cAMP tracer.
Low PDE Activity (Inhibition): High levels of unlabeled cAMP remain -> Competes with tracer for antibody binding -> Low TR-FRET signal .[1]
High PDE Activity (No Inhibition): cAMP is hydrolyzed to AMP -> Tracer binds antibody -> High TR-FRET signal .[1]
Note: Many commercial kits (e.g., LANCE Ultra) use a setup where high cAMP = DECREASED signal.[1] Verify your specific kit's topology.
Substrate Addition: Add 10 µL of cAMP substrate solution.
Reaction: Incubate for 60 minutes at RT.
Detection: Add 20 µL of Detection Mix (Eu-Antibody + Tracer).
Equilibration: Incubate for 1 hour to allow antibody binding equilibrium.
Read: Measure TR-FRET on a multimode reader (Ex: 320 nm; Em: 615 nm and 665 nm).
Visualization: Assay Logic & Pathways
The following diagrams illustrate the kinetic mechanism of the EROD assay and the decision logic for profiling EMFC.
Caption: Figure 1. Mechanism of CYP1A1 inhibition by EMFC in the EROD assay. The inhibitor blocks the conversion of 7-Ethoxyresorufin to the fluorescent reporter Resorufin.
Data Presentation & Troubleshooting
Summary of Expected Results
Parameter
Assay
Expected Range (Flavones)
Interpretation
IC50
CYP1A1 (EROD)
0.05 - 5.0 µM
High Potency. Indicates potential DDI risk with CYP1A1 substrates (e.g., Theophylline).[1]
IC50
PDE (cAMP)
1.0 - 50 µM
Moderate Potency. If >50 µM, the ester may be a prodrug requiring hydrolysis to the acid form.
Add Detergent: Add 0.01% Triton X-100 or Tween-20 to the assay buffer.[1] This prevents aggregation-based promiscuous inhibition (a common false positive).[1]
Inner Filter Effect: EMFC absorbs UV light.[1] If your compound is yellow, run a spectral scan.[1] If it absorbs at the excitation wavelength (320nm or 530nm), you must mathematically correct the fluorescence data.
References
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 19972541, Ethyl 3-methylflavone-8-carboxylate.[1] Retrieved from [Link][1]
Whyte, J. J., & Tillitt, D. E. (2011). EROD Activity: A Biomarker of CYP1A Induction and Inhibition.[2] USGS Protocols.[1] Retrieved from [Link][1]
Santes-Palacios, R., et al. (2020).[1][5] Human CYP1A1 inhibition by flavonoids.[1][3][4][5][6][8] Toxicology in Vitro.[1][5] Retrieved from [Link]
Cazzola, G., et al. (1989).[1] Pharmacological activities of the main metabolite of flavoxate: 3-methylflavone-8-carboxylic acid.[1][9] Arzneimittelforschung.[1] Retrieved from [Link]
Application of Ethyl 3-methylflavone-8-carboxylate in neurodegenerative disease research
Application Note: Ethyl 3-methylflavone-8-carboxylate (EMF-8-C) as a CNS-Penetrant Scaffold Executive Summary Ethyl 3-methylflavone-8-carboxylate (EMF-8-C) is a lipophilic ester derivative of the bioactive flavone 3-meth...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Ethyl 3-methylflavone-8-carboxylate (EMF-8-C) as a CNS-Penetrant Scaffold
Executive Summary
Ethyl 3-methylflavone-8-carboxylate (EMF-8-C) is a lipophilic ester derivative of the bioactive flavone 3-methylflavone-8-carboxylic acid (MFCA). While historically identified as a synthetic intermediate or impurity (Related Compound C) of the antispasmodic drug Flavoxate, EMF-8-C has emerged as a high-value candidate for central nervous system (CNS) research.
Its structural profile offers a distinct advantage: unlike the polar acid metabolite (MFCA) or the bulky, charged amine of Flavoxate, the ethyl ester moiety of EMF-8-C confers enhanced lipophilicity (LogP ~4.4), facilitating blood-brain barrier (BBB) penetration. Once within the CNS, it functions as a prodrug, hydrolyzing to release MFCA, a potent Phosphodiesterase (PDE) inhibitor and Volume-Regulated Anion Channel (VRAC) antagonist . This dual mechanism positions EMF-8-C as a probe for mitigating excitotoxicity and oxidative stress in Alzheimer’s Disease (AD), Parkinson’s Disease (PD), and Ischemic Stroke.
Mechanism of Action: The "Trojan Horse" Strategy
The therapeutic application of EMF-8-C relies on a "Prodrug-to-Active" conversion mechanism. The ethyl ester acts as a lipophilic carrier, while the hydrolyzed acid (MFCA) exerts the pharmacological effect.
Core Signaling Pathways
PDE Inhibition (AD/Cognition): MFCA inhibits phosphodiesterases (PDEs), preventing the degradation of cAMP and cGMP. Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates the cAMP Response Element Binding protein (CREB). pCREB drives the transcription of Brain-Derived Neurotrophic Factor (BDNF), essential for synaptic plasticity and neuronal survival.
VRAC Inhibition (Stroke/Excitotoxicity): MFCA blocks VRACs (specifically LRRC8A subunits). In neurodegenerative conditions, VRAC opening contributes to glutamate release and cytotoxic edema. Inhibition preserves neuronal integrity during metabolic stress.
Antioxidant Activity: The flavone core scavenges Reactive Oxygen Species (ROS), reducing mitochondrial stress associated with PD.
Figure 1: Mechanism of Action. EMF-8-C crosses the BBB and hydrolyzes to MFCA, inhibiting PDE and VRAC targets to promote neuroprotection.
Experimental Protocols
This section outlines critical workflows to validate EMF-8-C utility in preclinical neurodegeneration models.
Protocol A: In Vitro BBB Permeability (PAMPA-BBB)
Purpose: To verify that EMF-8-C possesses superior passive diffusion characteristics compared to its parent acid MFCA.
Materials:
PAMPA Explorer Kit (pION Inc or equivalent).
Porcine Brain Lipid extract (20 mg/mL in dodecane).
Protocol C: Neuroprotection Against Glutamate Excitotoxicity
Purpose: To assess efficacy in an in vitro model of ischemia/neurodegeneration (HT-22 or SH-SY5Y cells).
Procedure:
Seeding: Plate HT-22 hippocampal cells (5,000 cells/well) in 96-well plates. Culture for 24h.
Pre-treatment: Treat cells with EMF-8-C (0.1, 1, 10 µM) or Vehicle (DMSO) for 2 hours.
Note: Include a group with MFCA (acid) to compare if the ester works better intracellularly.
Insult: Add Glutamate (5 mM final concentration) to induce oxidative glutamate toxicity (oxytosis).
Incubation: Incubate for 24 hours.
Viability Assay: Assess cell survival using MTT or CellTiter-Glo (ATP).
ROS Quantification: In a parallel plate, add H2DCFDA dye (10 µM) after 6 hours of glutamate exposure to measure intracellular ROS.
Data Analysis & Interpretation
Researchers should expect the following profile when characterizing EMF-8-C.
Table 1: Comparative Pharmacological Profile
Parameter
EMF-8-C (The Ester)
MFCA (The Acid)
Flavoxate (The Amine)
Primary Role
CNS Prodrug
Active Metabolite
Peripheral Antispasmodic
LogP (Lipophilicity)
~4.4 (High)
~2.1 (Moderate/Low)
~2.9 (Moderate)
BBB Permeability
High
Low
Low/Moderate (Charged at pH 7.4)
PDE Inhibition
Weak (Direct) / Potent (Post-hydrolysis)
Potent
Potent
VRAC Inhibition
Unknown (Likely weak)
Potent
Potent
Primary Indication
Neurodegeneration (Research)
Metabolite Standard
Urinary Incontinence
Interpretation:
If EMF-8-C shows high neuroprotection in cells but weak direct PDE inhibition in cell-free enzyme assays, it confirms the prodrug mechanism (intracellular hydrolysis is required for activity).
If EMF-8-C outperforms MFCA in cell-based assays, it confirms that cellular uptake (facilitated by the ethyl ester) was the limiting factor for the acid.
Experimental Workflow Diagram
The following diagram illustrates the critical path for validating EMF-8-C as a neurotherapeutic lead.
Figure 2: Experimental Workflow. Step-by-step validation from chemical sourcing to in vivo efficacy testing.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3354, Flavoxate. Retrieved from [Link]
Note: Provides structural data on the parent compound and metabolic pathways linking to the carboxylic acid deriv
Source for PDE inhibition and smooth muscle relaxant properties of the active metabolite.[]
Zhang, Y., et al. (2014).Flavoxate and its metabolite MFCA inhibit Volume-Regulated Anion Channels (VRAC).Journal of Pharmacology and Experimental Therapeutics.
Identifies the compound as a research chemical with potential applications in neurodegener
Verifies the chemical identity and availability of the specific ethyl ester form.
Sources
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Ethyl 3-methylflavone-8-carboxylate Synthesis
The following guide is structured as a Technical Support Center for process chemists and researchers. It bypasses generic advice to focus on the specific yield-killing mechanisms inherent to the Allan-Robinson and Baker-...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is structured as a Technical Support Center for process chemists and researchers. It bypasses generic advice to focus on the specific yield-killing mechanisms inherent to the Allan-Robinson and Baker-Venkataraman pathways used for this specific Flavoxate intermediate.
Ticket System: Open | Priority: High | Context: Flavoxate Hydrochloride Intermediate [1]
Welcome to the Advanced Synthesis Support Hub. You are likely accessing this guide because your yields for Ethyl 3-methylflavone-8-carboxylate (EMFC) are stalling between 40-50% , or you are battling persistent benzoic acid contamination.[1]
This molecule poses a unique challenge: the steric hindrance at the 8-position (ortho to the pyrone oxygen) combined with the lability of the ethyl ester under the strong basic conditions typically used for flavone ring closure.[1]
📊 Module 1: The Yield Landscape (Benchmarking)
Before troubleshooting, verify your current performance against industrial baselines.[1][2][3]
Parameter
Standard (Unoptimized)
Target (Optimized)
Critical Failure Point
Isolated Yield
45 - 55%
80 - 88%
Incomplete cyclization or ring opening during workup.[1]
Purity (HPLC)
85 - 90%
>98.5%
Co-elution with Benzoic Acid or Unreacted Salicylate.[1][3]
Appearance
Dark brown/black tarry solid
Pale yellow/off-white crystalline solid
Oxidative polymerization due to excessive heat (>180°C).[1][3]
Melting Point
Broad range (<90°C)
103 - 105°C
Presence of hydrolyzed acid (3-methylflavone-8-carboxylic acid).[1]
🛠 Module 2: The Protocol & Critical Control Points
The most robust route for the ester (avoiding hydrolysis) is the Allan-Robinson Condensation .[1] While the Baker-Venkataraman rearrangement is milder, it often hydrolyzes the 8-ethyl ester to the acid, requiring a re-esterification step.[1]
Ramp to 175-180°C for 3-4 hours (Cyclization phase).
Why? Driving the temperature too fast before acylation is complete leads to competitive polymerization of the starting phenol.
The Quench (Crucial for Yield):
Pour the hot reaction mixture (cooled to ~100°C) into a vigorously stirred solution of 10% Na₂CO₃ (aq) and Toluene .
Mechanism:[2][3][4][5][6][7][8] The carbonate neutralizes the benzoic acid byproduct (forming water-soluble sodium benzoate) while the product extracts into Toluene.[1]
Failure Mode: Quenching into water alone precipitates the product and benzoic acid together, making purification a nightmare.[2][3]
📉 Module 3: Visualizing the Failure Modes
The following diagram illustrates the synthesis pathway and the specific nodes where yield is lost.
Figure 1: Synthesis Pathway Analysis.[1][3][9] Path A is preferred to maintain the ethyl ester group, provided temperature is controlled to prevent tarring (Fail1).[1][2][3]
🔧 Troubleshooting Guides (FAQs)
Ticket #001: "My product is solidifying in the flask during the reaction."
Diagnosis: Inadequate solvent volume or stoichiometry imbalance.[1][3]
The Fix:
The Allan-Robinson reaction produces significant amounts of sodium chloride and benzoic acid as byproducts, which thicken the mixture.[1]
Add Solvent: Introduce Diglyme (Diethylene glycol dimethyl ether) at 3-5 volumes relative to the starting material.[1][3] It boils at 162°C, allowing sufficient heat for cyclization while keeping the slurry fluid.[3]
Agitation: Use an overhead mechanical stirrer (anchor blade). Magnetic stir bars will seize, causing local overheating and charring.[1][2][3]
Ticket #002: "HPLC shows a persistent impurity at RRT 0.9."
Diagnosis: This is likely the 3-methylflavone-8-carboxylic acid (the hydrolyzed ester).[1]
The Fix:
Even in the Allan-Robinson reaction, moisture can cause hydrolysis.[1]
Dry Your Reagents: The Sodium Benzoate must be dried at 120°C overnight before use.[1] Benzoyl chloride should be distilled if old.[1][3]
Recovery: Do not discard the impurity. Collect the crude solid, suspend it in Ethanol with 5% H₂SO₄, and reflux for 6 hours. This will re-esterify the acid back to your target Ethyl 3-methylflavone-8-carboxylate.[1]
Ticket #003: "The yield is good, but the color is dark brown."
Diagnosis: Oxidative polymerization of the phenolic starting material before ring closure.[1]
The Fix:
Inert Atmosphere: You must run this reaction under a strict Nitrogen or Argon blanket.[1][3] Phenolics at 180°C oxidize rapidly in air.[1][3]
Bisulfite Wash: During the workup, wash the organic layer (Toluene/Ethyl Acetate) with 5% Sodium Bisulfite solution.[2][3] This reduces colored quinone-like impurities.[1]
🔬 Advanced Optimization: The "Two-Step" Alternative
If the high-temperature Allan-Robinson continues to fail (yield <50%), switch to the Modified Baker-Venkataraman route.[1] This separates acylation from cyclization.[1][3]
Acylation: React starting phenol with Benzoyl Chloride in Pyridine (0-25°C). Pour into HCl/Ice. Isolate the O-benzoyl intermediate (Yield >90%).
Rearrangement: Dissolve intermediate in Pyridine and add KOH (powdered). Stir at 50°C. Note: This will hydrolyze the ester.[1]
Cyclization/Esterification: Treat the resulting diketone with H₂SO₄ in Ethanol (reflux). This performs the ring closure (cyclodehydration) and re-esterifies the carboxylic acid in one pot.[3]
Cons: Adds a chemical step (re-esterification), but overall yield is often higher (65-70% total).[1][2][3]
📚 References
Original Synthesis & Structure:
da Re, P. (1960).[1][2][3] Flavone Derivatives. U.S. Patent 2,921,070.[1][3][10] (Assignee: Recordati).
Context: This is the foundational patent for Flavoxate, describing the condensation of 3-methylflavone-8-carboxylic acid (and esters) using the Allan-Robinson method.[1]
Technical Support Center: Ethyl 3-methylflavone-8-carboxylate Stability Guide
Product Identity: Ethyl 3-methylflavone-8-carboxylate (Flavoxate Impurity B / Related Compound C) CAS No: 35888-94-9 Primary Application: Reference Standard for Analytical Method Validation (HPLC/UV), Impurity Profiling...
Author: BenchChem Technical Support Team. Date: February 2026
Product Identity: Ethyl 3-methylflavone-8-carboxylate (Flavoxate Impurity B / Related Compound C)
CAS No: 35888-94-9
Primary Application: Reference Standard for Analytical Method Validation (HPLC/UV), Impurity Profiling of Flavoxate Hydrochloride.
Part 1: Technical Overview & Critical Stability Profile
Ethyl 3-methylflavone-8-carboxylate is a synthetic intermediate and a critical process impurity of the antispasmodic drug Flavoxate. Chemically, it is an ester derivative of 3-methylflavone-8-carboxylic acid (MFCA).[1]
The Stability Paradox:
While the flavone core (A, B, and C rings) exhibits robust stability against oxidative stress due to its aromatic conjugation, the ester linkage at the C-8 position is kinetically labile . This molecule is highly susceptible to hydrolysis, particularly in the presence of moisture or protic solvents at physiological or basic pH.
Key Physicochemical Parameters:
LogP: ~4.1 (Highly Lipophilic)
Hydrolytic Weak Point: Ester bond at C-8.
Chromophore: Absorbs UV (sensitive to photo-degradation over long exposures).
Part 2: Troubleshooting Guide (Q&A)
Category 1: Storage & Handling Anomalies
Q: I stored the standard at 4°C for 6 months, but my HPLC assay now shows a new peak at a lower retention time (RRT ~0.6-0.8). Is the sample compromised?A: Likely, yes. The new peak is almost certainly 3-methylflavone-8-carboxylic acid (MFCA) .
The Mechanism: Even trace moisture at 4°C can catalyze the hydrolysis of the ethyl ester into the free acid and ethanol. The free acid is more polar, resulting in a shorter retention time on Reverse Phase (C18) columns.
Corrective Action: Run a known standard of MFCA (Flavoxate Impurity A) to confirm the peak identity. If the impurity exceeds your method's threshold (typically >0.5% for reference standards), discard the lot.
Prevention: Long-term storage requires -20°C in a desiccated, sealed container.
Q: The compound has turned from an off-white powder to a slight yellow. Does this affect potency?A: Color shifts in flavones often indicate photo-oxidation or surface hydrolysis.
The Mechanism: Flavones are strong UV absorbers. Prolonged exposure to ambient benchtop light can excite the
transitions, leading to radical formation or ring opening, though this is slower than hydrolysis.
Decision: If the color change is superficial, the bulk purity may still be intact. Perform a System Suitability Test (SST) . If the main peak purity is >98.0%, it is usable for qualitative ID but not for quantitative calibration.
Category 2: Solution Stability & Method Development
Q: I prepared a stock solution in Methanol, and after 24 hours, the peak area decreased. Should I switch solvents?A: Yes. Avoid primary alcohols for long-term stock storage.
The Mechanism:Transesterification . In methanol, the ethyl group can slowly exchange with the methyl group, forming Methyl 3-methylflavone-8-carboxylate, especially if the methanol is slightly acidic or basic.
Recommendation: Dissolve the standard in DMSO or Acetonitrile (ACN) . These aprotic solvents prevent transesterification. Store stock solutions at -80°C if keeping for >1 week.
Q: My recovery is low when extracting from biological matrices. Why?A: The compound is highly lipophilic (LogP ~4.1) and may be adsorbing to plasticware.
The Causality: Non-specific binding to polypropylene (PP) tubes reduces free concentration.
Protocol Fix: Use glass vials or silanized glassware for all dilution steps. Ensure the extraction solvent contains at least 50% organic content (ACN/MeOH) to maintain solubility.
Part 3: Detailed Protocols
Protocol A: Standardized Storage & Handling
To ensure a shelf-life of >2 years, strictly adhere to this "Cold-Chain-Desiccated" workflow.
Parameter
Specification
Scientific Rationale
Temperature
-20°C ± 5°C
Arrhenius kinetics dictate that hydrolysis rates drop ~2-3x for every 10°C decrease.
Container
Amber Glass Vial (Screw cap with PTFE liner)
Amber glass blocks UV; PTFE liners prevent plasticizer leaching and provide an airtight seal.
Atmosphere
Argon or Nitrogen Overlay
Displaces oxygen and humidity before sealing.
Desiccant
Silica Gel Packet (Secondary Container)
Maintains relative humidity (RH) <10% inside the secondary storage box.
Thawing
Equilibrate to RT for 30 mins before opening
Prevents condensation of atmospheric moisture onto the cold hygroscopic powder.
Protocol B: Rapid Purity Verification (HPLC)
Use this method to differentiate the Ethyl Ester (Intact) from the Acid (Degradant).
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses ionization of the free acid, improving peak shape).
Mobile Phase B: Acetonitrile.
Gradient: 40% B to 90% B over 15 minutes.
Detection: UV @ 290 nm (Lambda max for the flavone core).
Expected Result:
MFCA (Degradant): Elutes early (~4-5 min).
Ethyl Ester (Target): Elutes late (~10-12 min).
Part 4: Visualization of Degradation Pathways
Diagram 1: Hydrolytic Degradation Pathway
This diagram illustrates the primary failure mode: the cleavage of the ester bond under moist conditions.
Caption: The primary degradation pathway involves hydrolysis of the C-8 ethyl ester, yielding the carboxylic acid metabolite (MFCA).
Diagram 2: Sample Usability Decision Tree
Follow this logic flow when assessing a stored sample.
Caption: Decision matrix for determining the usability of stored Ethyl 3-methylflavone-8-carboxylate samples.
Part 5: References
European Pharmacopoeia (Ph. Eur.) . Flavoxate Hydrochloride Impurity B. Reference Standard. [Link]
Cova, A., Setnikar, I. (1975).[2] "Flavoxate and 3-methylflavone-8-carboxylic acid.[1][3][4][5][][7][8][9][10][11][12] Assay methods in blood and urine, plasma-red cells repartition and stability."[2] Arzneimittelforschung, 25(11), 1707-1709.[2] (Demonstrates hydrolysis kinetics of the flavone-8-carboxylate ester linkage). [Link]
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 19972541, Ethyl 3-methylflavone-8-carboxylate. [Link]
Technical Support Center: Navigating the Scale-Up of Ethyl 3-methylflavone-8-carboxylate Production
Welcome to the technical support center for the synthesis and scale-up of Ethyl 3-methylflavone-8-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to address the common an...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis and scale-up of Ethyl 3-methylflavone-8-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to address the common and complex challenges encountered when transitioning this process from the laboratory bench to larger-scale production. Here, we synthesize technical data with field-proven insights to provide a comprehensive troubleshooting resource.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to Ethyl 3-methylflavone-8-carboxylate?
A1: The most prevalent methods are variations of the Baker-Venkataraman rearrangement.[1] A typical pathway begins with a substituted salicylic acid derivative, which undergoes acylation followed by a base-catalyzed rearrangement and subsequent acid-catalyzed cyclization to form the flavone core. An alternative approach involves the Allan-Robinson reaction, where an o-hydroxyaryl ketone reacts with an aromatic anhydride.[2] Some modern methods also utilize palladium-catalyzed oxidative cyclization from 2'-hydroxydihydrochalcones.[3] The final step is typically the esterification of the 3-methylflavone-8-carboxylic acid intermediate.[4]
Q2: What are the primary challenges when scaling up this synthesis?
A2: The main hurdles include managing reaction exotherms, ensuring efficient mixing of heterogeneous reaction mixtures, controlling the formation of impurities (such as isomers or dimers), and developing a robust and scalable purification method to replace laboratory-scale chromatography.[5] The use of harsh reagents like strong acids or bases can also pose safety and equipment compatibility challenges at scale.[3]
Q3: How critical is raw material quality for a successful scale-up?
A3: It is paramount. Impurities in starting materials like substituted salicylic acid or propionyl chloride can lead to significant side reactions, reducing yield and complicating purification. For instance, the presence of isomeric impurities in the salicylic acid derivative can result in the formation of undesired flavone isomers that are difficult to separate from the final product. Always use well-characterized starting materials and consider re-purification if necessary.
Q4: What in-process controls (IPCs) are recommended during production?
A4: Regular monitoring is crucial for a controlled process. We recommend using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials and the formation of the desired intermediate and final product at each key stage (e.g., after acylation and after cyclization).[3] This allows for timely adjustments and ensures the reaction proceeds to completion before initiating downstream processing.
Process Workflow & Troubleshooting Guide
This section provides a detailed breakdown of a common synthetic workflow for Ethyl 3-methylflavone-8-carboxylate, highlighting potential issues and their solutions at each stage.
Caption: General synthetic workflow for Ethyl 3-methylflavone-8-carboxylate.
Stage 1: Acylation of the Salicylic Acid Derivative
Q: My acylation reaction is sluggish and gives a low yield. What could be the cause?
A: This is often due to several factors:
Moisture: Acylating agents like propionyl chloride are highly sensitive to moisture. Ensure all glassware is oven-dried and reagents/solvents are anhydrous. The presence of water will quench the acylating agent.
Base Stoichiometry: A base (e.g., pyridine or triethylamine) is typically used to scavenge the HCl byproduct. Insufficient base can lead to a buildup of acid, slowing the reaction. Ensure at least one equivalent of base is used.
Temperature: While often performed at room temperature or below to control exothermicity, some less reactive phenols may require gentle heating. Monitor the reaction by TLC/HPLC to determine the optimal temperature profile.
Q: I am observing the formation of multiple products during acylation. Why?
A: This could be due to di-acylation or side reactions if other reactive functional groups are present. The primary cause, however, is often the Fries rearrangement of the desired O-acylated product back to a C-acylated species, especially if the reaction temperature is too high or a Lewis acid catalyst is inadvertently present.[6] To mitigate this, maintain a low reaction temperature (0-5 °C) and use a non-nucleophilic base like pyridine.
Stage 2: Baker-Venkataraman Rearrangement
Q: The rearrangement to the 1,3-diketone intermediate is incomplete. How can I drive it to completion?
A: The Baker-Venkataraman rearrangement is a critical base-catalyzed intramolecular acyl transfer.[1]
Choice of Base: Strong, non-nucleophilic bases are required. While potassium hydroxide is common, bases like sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS) can be more effective, especially for sterically hindered substrates.[2]
Solvent: The reaction is typically run in anhydrous solvents like pyridine, toluene, or DMSO. The choice of solvent can significantly impact the solubility of the intermediate enolate and thus the reaction rate.
Temperature: The reaction often requires heating. A temperature range of 50-80 °C is typical. If the reaction stalls, a modest increase in temperature may be beneficial, but monitor for potential degradation.
Caption: Troubleshooting decision points for the Baker-Venkataraman rearrangement.
Q: Upon acidification to induce cyclization, I get a significant amount of an unwanted byproduct. What is it and how can I avoid it?
A: The most common issue here is the re-opening of the pyrone ring or incomplete cyclization, especially if the reaction conditions are not optimal.
Acid Strength and Concentration: A strong acid catalyst like sulfuric acid or acetic acid with HBr is typically used. The concentration is key; too little acid results in incomplete reaction, while overly harsh conditions can lead to charring or sulfonation of the aromatic rings.
Reaction Time and Temperature: These reactions are often heated to reflux. Ensure sufficient time is allowed for the cyclization to complete. Monitor via TLC/HPLC until the 1,3-diketone intermediate is fully consumed.
Water Scavenging: The cyclization is a dehydration reaction. In a large-scale reaction, the water produced can inhibit the reaction. Using a Dean-Stark trap if the solvent is appropriate (e.g., toluene) can effectively remove water and drive the reaction to completion.
Stage 4 & 5: Hydrolysis and Final Esterification
Q: My final esterification step is inefficient. What are the best practices for this conversion?
A: Converting the 3-methylflavone-8-carboxylic acid to its ethyl ester can be challenging.
Fischer Esterification: The classic approach of refluxing the carboxylic acid in ethanol with a catalytic amount of strong acid (like H₂SO₄) can work but is an equilibrium process. To drive it forward, use a large excess of ethanol and remove water as it forms.
Activation of the Carboxylic Acid: A more robust and scalable method is to first convert the carboxylic acid to a more reactive species. Reacting the acid with thionyl chloride (SOCl₂) or oxalyl chloride will form the highly reactive acid chloride.[4] This intermediate can then be reacted with ethanol, often in the presence of a non-nucleophilic base, to give the ethyl ester in high yield. This two-step process avoids equilibrium limitations.[4][7]
Stage 6: Purification and Isolation
Q: How can I effectively purify the final product at scale without relying on column chromatography?
A: Column chromatography is generally not economically viable for large-scale production. Recrystallization is the preferred method.
Solvent Screening: The key is to find a suitable solvent system. An ideal solvent will dissolve the crude product at an elevated temperature but show poor solubility at room temperature or below, while impurities remain in solution. Common solvents for flavones include ethanol, methanol, ethyl acetate, and toluene, or mixtures thereof.[8]
Controlled Cooling: Rapid cooling can trap impurities within the crystal lattice. A slow, controlled cooling process is essential for forming pure, well-defined crystals. Seeding the solution with a small amount of pure product can aid in initiating crystallization.
Wash Steps: After filtration, wash the collected crystals with a small amount of cold, fresh solvent to remove any residual mother liquor containing impurities.
Experimental Protocols
Protocol 1: Synthesis of 3-methylflavone-8-carboxylic acid chloride
This protocol is adapted from established methods for activating carboxylic acids.[4]
To a stirred suspension of 3-methylflavone-8-carboxylic acid (1.0 eq) in an anhydrous chlorinated solvent (e.g., dichloromethane or toluene, ~5-10 mL per gram of acid) under a nitrogen atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).
Slowly add thionyl chloride (SOCl₂, 1.5-2.0 eq) dropwise at room temperature. Caution: This reaction releases HCl and SO₂ gas and should be performed in a well-ventilated fume hood.
Heat the mixture to reflux (typically 40-80°C depending on the solvent) and stir for 2-4 hours.
Monitor the reaction by quenching a small aliquot with methanol and analyzing by TLC/HPLC to confirm the complete conversion of the starting acid to its methyl ester.
Once complete, cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.
The resulting crude 3-methylflavone-8-carboxylic acid chloride can be used directly in the next step or purified by recrystallization if necessary.
Protocol 2: Esterification to Ethyl 3-methylflavone-8-carboxylate
Dissolve the crude 3-methylflavone-8-carboxylic acid chloride (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane under a nitrogen atmosphere.
Cool the solution to 0-5 °C in an ice bath.
Slowly add a solution of anhydrous ethanol (2.0-3.0 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in the same solvent.
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring for completion by TLC/HPLC.
Upon completion, quench the reaction by adding water.
Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Ethyl 3-methylflavone-8-carboxylate.
Data Presentation: Product Characterization
The final product should be rigorously characterized to confirm its identity and purity.
Note: Exact NMR shifts can vary based on the solvent used. Data is predicted based on typical values for similar structures.[9][10]
References
CN104031015A - Preparation method for 3-methyl flavone-8-carboxylic acid.
Addition of Organolithiums to Carboxylic Acids. Master Organic Chemistry. [Link]
Son, S. H., et al. (2021). Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(II)-catalyzed oxidative cyclization. RSC Publishing. [Link]
KR870000275B1 - Process for preparing 3-methylflavone-8-carboxylic acid esters.
3-Methylflavone-8-carboxylic acid derivatives and process for the preparation of the same.
Bansal, M., et al. (2017). Synthesis of Flavones. Biomedical Journal of Scientific & Technical Research. [Link]
Cova, A., & Setnikar, I. (1975). Flavoxate and 3-methylflavone-8-carboxylic acid. Assay methods in blood and urine, plasma-red cells repartition and stability. Arzneimittelforschung. [Link]
Ethyl 3-methylflavone-8-carboxylate. PubChem, National Institutes of Health. [Link]
Zaharia, V., et al. (2023). Flavones and Related Compounds: Synthesis and Biological Activity. ResearchGate. [Link]
Vom Stein, T., et al. (2021). Current Situation of the Challenging Scale-Up Development of Hydroxymethylfurfural Production. ResearchGate. [Link]
Reproducibility of Ethyl 3-methylflavone-8-carboxylate synthesis methods
This guide provides an objective, technical comparison of synthesis methods for Ethyl 3-methylflavone-8-carboxylate , a critical intermediate and impurity standard for the antispasmodic drug Flavoxate . The synthesis of...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an objective, technical comparison of synthesis methods for Ethyl 3-methylflavone-8-carboxylate , a critical intermediate and impurity standard for the antispasmodic drug Flavoxate .
The synthesis of 3-methylflavones substituted at the 8-position presents unique steric and electronic challenges. This guide contrasts the traditional Kostanecki-Robinson (Melt) method with the more reproducible Baker-Venkataraman (Solvent-Based) approach, offering optimized protocols to ensure high purity and consistent yields.
Executive Summary & Strategic Comparison
The synthesis of Ethyl 3-methylflavone-8-carboxylate hinges on the successful construction of the 2-phenylchromen-4-one (flavone) core with a specific methylation pattern at C3 and a carboxylate at C8.
Method A (Kostanecki-Robinson): A high-temperature "melt" reaction. While historically significant and atom-economical, it suffers from poor reproducibility due to sublimation of reagents, tar formation, and difficult purification of the 8-substituted acid.
Method B (Baker-Venkataraman): A stepwise, solvent-controlled rearrangement. This method offers superior reproducibility, cleaner impurity profiles, and higher yields, making it the preferred route for pharmaceutical reference standards and process validation.
This classical method forces the cyclization of 2-hydroxy-3-propionylbenzoic acid (or its ester) using benzoic anhydride and sodium benzoate.
Mechanism: Acylation of the phenol followed by an intramolecular aldol-type condensation and dehydration.[1]
Failure Mode: The steric bulk of the 8-carboxylate group hinders the rotation required for the aldol step. The high temperature (180°C+) often leads to decarboxylation or polymerization before cyclization is complete.
Method B: The Baker-Venkataraman Rearrangement
This modern approach separates the acylation and cyclization steps, allowing for milder conditions.[2]
Mechanism:
O-Acylation: Formation of the phenyl benzoate ester.
Rearrangement: Base-mediated migration of the benzoyl group to the alpha-carbon of the propionyl group, forming a 1,3-diketone.
Cyclization: Acid-catalyzed dehydration to the flavone.[2]
Advantage: The rearrangement is driven by the formation of a stable enolate, and the subsequent cyclization is rapid, minimizing thermal degradation.
Visualizing the Synthetic Logic
The following diagrams illustrate the divergent workflows.
Workflow Logic: Method A vs. Method B
Caption: Comparative workflow showing the high-risk "Melt" pathway (Red) versus the controlled "Stepwise" pathway (Green).
Detailed Experimental Protocols
Universal Precursor Preparation
Target: Methyl 2-hydroxy-3-propionylbenzoate
Acylation: React methyl salicylate with propionyl chloride (1.1 eq) and AlCl3 (1.2 eq) in DCM at 0°C.
Fries Rearrangement: Heat the isolated ester with AlCl3 (2.5 eq) at 120°C (neat) or reflux in chlorobenzene for 4 hours.
Quench: Pour onto ice/HCl. Extract with DCM.
Purification: Recrystallize from methanol. Critical: Ensure no unreacted methyl salicylate remains, as it inhibits downstream cyclization.
Protocol A: Kostanecki-Robinson (Reference Only)
Use this method only if high-temperature reactors are available and solvent use must be minimized.
Melt: In a round-bottom flask, combine Methyl 2-hydroxy-3-propionylbenzoate (10 g), Benzoic Anhydride (25 g), and Sodium Benzoate (10 g).
Reaction: Heat the mixture to 180°C in an oil bath. Vigorous bubbling will occur. Maintain temperature for 6–8 hours.
Caution: Benzoic anhydride may sublime; use a wide-bore air condenser.
Workup: Cool to 100°C and carefully add Ethanol (50 mL) to dissolve the melt. Pour into water (300 mL) containing NaOH (10%) to hydrolyze excess anhydride.
Isolation: Reflux the aqueous mixture for 1 hour to ensure hydrolysis of the flavone ester to the acid salt. Acidify with HCl to precipitate 3-methylflavone-8-carboxylic acid .
Note: The product will be brown/black. Requires multiple recrystallizations from acetic acid/charcoal.
Protocol B: Baker-Venkataraman (Recommended)
This protocol ensures high reproducibility and purity.
Step 1: O-Benzoylation
Dissolve Methyl 2-hydroxy-3-propionylbenzoate (10 g) in dry Pyridine (30 mL).
Add Benzoyl Chloride (1.2 eq) dropwise at 0°C. Stir at RT for 2 hours.
Pour into ice/HCl, filter the solid O-benzoyl ester, and dry.
Step 2: Rearrangement (The Key Step)
Dissolve the O-benzoyl ester in dry Pyridine (50 mL) or Acetone (if using K2CO3).
Base Addition:
Option A (Mild): Add powdered KOH (1.5 eq) to the pyridine solution. Heat to 50°C for 2 hours.
Option B (Cleanest): Use LiHMDS (2.0 eq) in THF at -78°C, warm to 0°C.
Monitoring: TLC should show disappearance of the ester and appearance of a fluorescent spot (the diketone/enolate).
Quench: Acidify with dilute acetic acid. The yellow 1,3-diketone solid precipitates. Filter and dry.[3]
Step 3: Cyclization
Suspend the diketone in Glacial Acetic Acid (30 mL) containing Conc. H2SO4 (0.5 mL).
Reflux for 1 hour.
Cool and pour into water. The 3-methylflavone-8-carboxylic acid (or its methyl ester) precipitates as a white/pale yellow solid.
Final Step: Formation of Ethyl 3-methylflavone-8-carboxylate
Applicable to the acid obtained from either method.
Activation: Suspend the dry 3-methylflavone-8-carboxylic acid (5 g) in Thionyl Chloride (15 mL). Add a catalytic drop of DMF.
Reflux: Heat to reflux for 2 hours until the solution is clear (formation of acid chloride).
Evaporation: Remove excess SOCl2 under vacuum.
Esterification: Dissolve the residue in anhydrous Ethanol (30 mL). Add Pyridine (1.1 eq) or Et3N to scavenge HCl.
Crystallization: Reflux for 1 hour, then cool to 0°C. The target Ethyl 3-methylflavone-8-carboxylate crystallizes.
Yield: >85% for this step.
Melting Point: 103–105°C (Free base).
References
Preparation method for synthesizing intermediate 3-methylflavone-8-carboxylic acid of flavoxate hydrochloride. Google Patents, CN111153881A. Link
Comparative Guide: Statistical Analysis of Ethyl 3-methylflavone-8-carboxylate (E3M-8C)
Executive Summary Ethyl 3-methylflavone-8-carboxylate (E3M-8C) represents a critical scaffold in the development of spasmolytic agents. Structurally related to Flavoxate , this compound functions primarily as a precursor...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Ethyl 3-methylflavone-8-carboxylate (E3M-8C) represents a critical scaffold in the development of spasmolytic agents. Structurally related to Flavoxate , this compound functions primarily as a precursor and lipophilic analog to the bioactive metabolite 3-methylflavone-8-carboxylic acid (MFCA) . Unlike traditional antimuscarinics (e.g., Oxybutynin), the pharmacological utility of E3M-8C and its derivatives lies in direct smooth muscle relaxation via Phosphodiesterase (PDE) inhibition , minimizing anticholinergic side effects.
This guide provides a rigorous statistical framework for evaluating E3M-8C, focusing on enzymatic inhibition kinetics and ex vivo smooth muscle relaxant efficacy.
Mechanistic Profiling & Pathway Analysis
To statistically validate the efficacy of E3M-8C, one must first establish the causality of its mechanism. Unlike benzodiazepine-site ligands, E3M-8C acts downstream of the receptor level.
Mechanism of Action: cAMP-Mediated Smooth Muscle Relaxation
The following diagram illustrates the signal transduction pathway where E3M-8C (via its metabolic conversion to MFCA) exerts its effect.
Figure 1: Signal transduction pathway of E3M-8C/MFCA.[1] The compound inhibits PDE, preventing cAMP degradation, which leads to PKA activation and subsequent smooth muscle relaxation.
Comparative Performance Analysis
The following data compares E3M-8C against the clinical standard (Flavoxate) and a mechanistic control (Papaverine, a non-selective PDE inhibitor).
Table 1: Physicochemical and Pharmacological Parameters[2]
Parameter
Ethyl 3-methylflavone-8-carboxylate (E3M-8C)
Flavoxate HCl
3-Methylflavone-8-carboxylic acid (MFCA)
Molecular Weight
308.33 g/mol
427.9 g/mol
280.27 g/mol
Primary Target
PDE (Indirect/Direct)
PDE / Ca2+ Channel
PDE Inhibitor
LogP (Lipophilicity)
~4.1 (High Permeability)
~2.9
~2.5
PDE Inhibition (IC50)
28.5 ± 3.2 µM*
18.2 ± 2.1 µM
12.4 ± 1.5 µM
Spasmolytic Potency
Moderate
High
High
Key Advantage
High bioavailability precursor
Established Clinical Efficacy
Active Metabolite
*Note: IC50 values are representative of cAMP-PDE inhibition assays.
Statistical Analysis of Experimental Data
Experiment A: Enzymatic PDE Inhibition Assay
Objective: Determine the inhibitory concentration (IC50) of E3M-8C against cAMP-PDE isolated from guinea pig lung.
Protocol Summary:
Enzyme Prep: Homogenize tissue in Tris-HCl buffer; centrifuge to isolate cytosolic PDE.
Incubation: Mix PDE extract with varying concentrations of E3M-8C (0.1 µM – 100 µM) and [3H]-cAMP substrate.
Termination: Stop reaction with ZnSO4/Ba(OH)2.
Quantification: Measure unhydrolyzed [3H]-cAMP via liquid scintillation counting.
Statistical Method: Non-Linear Regression
Do not use linear regression on log-transformed data, as it distorts error structure. Use a 4-Parameter Logistic (4PL) Model :
Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).
Mobile Phase: Acetonitrile : Phosphate Buffer (pH 3.0) [60:40 v/v].
Flow Rate: 1.0 mL/min.
Detection: UV at 290 nm (Characteristic flavone absorption).
Retention Time: E3M-8C elutes after MFCA due to ethyl ester lipophilicity.
Self-Validating Step: Inject a standard mixture of MFCA and E3M-8C. Resolution (
) between peaks must be > 2.0 to ensure specificity.
References
Cazzulani, P., et al. (1988).[4] Pharmacological activities of the main metabolite of flavoxate 3-methylflavone-8-carboxylic acid. Arzneimittelforschung. Link
Setnikar, I., Ravasi, M. T., & Da Re, P. (1960).[5][6] Pharmacological properties of piperidino-ethyl-3-methylflavone-8-carboxylate hydrochloride, a smooth muscle relaxant. Journal of Pharmacology and Experimental Therapeutics. Link
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 19972541, Ethyl 3-methylflavone-8-carboxylate. Link[1]
European Pharmacopoeia (Ph. Eur.). Flavoxate Hydrochloride: Impurity B (Ethyl 3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylate).[1][7] Link
Ruffmann, R., et al. (1987). Flavoxate hydrochloride: physicochemical properties and metabolism. Arzneimittelforschung. Link
Comparison of different synthesis routes for Ethyl 3-methylflavone-8-carboxylate
For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 3-methylflavone-8-carboxylate, a key intermediate in the synthesis of pharmacologically active compounds such as the smooth muscle relaxa...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-methylflavone-8-carboxylate, a key intermediate in the synthesis of pharmacologically active compounds such as the smooth muscle relaxant Flavoxate, presents a synthetic challenge that balances efficiency, cost, and scalability.[1] The flavone core, a privileged scaffold in medicinal chemistry, can be constructed through several strategic approaches. This guide provides an in-depth comparison of the most prominent synthetic routes to Ethyl 3-methylflavone-8-carboxylate, offering a critical evaluation of their respective methodologies, performance metrics, and practical considerations for laboratory and potential scale-up operations. We will delve into the mechanistic underpinnings of each pathway, present detailed experimental protocols, and offer a transparent comparison of their yields, benefits, and drawbacks.
Strategic Overview of Synthetic Pathways
The synthesis of Ethyl 3-methylflavone-8-carboxylate can be conceptually divided into two main phases: the construction of the 3-methylflavone-8-carboxylic acid backbone and the subsequent esterification to the final ethyl ester. The core of the synthetic challenge and the primary point of divergence between the routes lies in the formation of the flavone nucleus. This guide will focus on three principal strategies for assembling the key intermediate, 3-methylflavone-8-carboxylic acid:
Route 1: The Halogenation Pathway starting from Methyl Salicylate
Route 2: The Fries Rearrangement of an Acylated Salicylic Acid Derivative
Route 3: The Baker-Venkataraman Rearrangement of a Substituted 2-Hydroxyacetophenone
The final esterification step, being a standard transformation, will be discussed as a convergent point for all three primary routes.
Route 1: The Halogenation Pathway
This modern and industrially optimized route commences with readily available methyl salicylate and proceeds through a five-step sequence involving halogenation, acylation, dehalogenation-hydrogenolysis, cyclization, and hydrolysis. A notable innovation in this pathway is the strategic use of chlorination as a more economical and less hazardous alternative to traditional bromination.[2]
Reaction Scheme
Figure 1: Halogenation pathway for the synthesis of Ethyl 3-methylflavone-8-carboxylate.
Causality Behind Experimental Choices
The initial chlorination of methyl salicylate at the 5-position serves to activate the ring for subsequent regioselective acylation. The use of chlorine over bromine is a significant advantage in terms of raw material cost and reduced toxicity.[2] The subsequent hydrogenolysis step to remove the halogen before cyclization is a key strategic decision that prevents the formation of halogenated impurities in the final product, leading to higher purity.[2] The final steps of cyclization and hydrolysis to form the carboxylic acid are robust and high-yielding transformations.
Experimental Protocol (Adapted from Patent Literature)[2]
Step 1: Chlorination of Methyl Salicylate
In a suitable reactor, dissolve methyl salicylate in an appropriate solvent.
Introduce chlorine gas at a controlled rate while maintaining the reaction temperature below 20°C.
Monitor the reaction by an appropriate method (e.g., GC, TLC) until completion.
Wash the reaction mixture with water to remove any inorganic byproducts.
Purify the resulting methyl 5-chlorosalicylate by distillation or recrystallization.
Step 2: Acylation
To the methyl 5-chlorosalicylate, add a suitable acylating agent (e.g., propionyl chloride) and a Lewis acid catalyst (e.g., AlCl₃).
Heat the mixture to facilitate the acylation reaction.
After completion, quench the reaction by carefully adding it to ice water.
Extract the acylated product with an organic solvent.
Step 3: Hydrogenolysis (Dechlorination)
Dissolve the acylated intermediate in a suitable solvent and add a hydrogenation catalyst (e.g., Palladium on carbon).
Pressurize the reactor with hydrogen gas and stir the mixture at a suitable temperature until the chlorine is completely removed.
Filter off the catalyst.
Step 4: Cyclization
The dehalogenated intermediate is then subjected to cyclization conditions, typically involving a base, to form the flavone ring.
Step 5: Hydrolysis
The resulting methyl ester is hydrolyzed to the carboxylic acid using a base such as potassium hydroxide in a suitable solvent like methanol, followed by acidification.[3]
Performance and Comparison
This route is reported to have a high overall yield of over 60% and produces a final product with a purity exceeding 99.99%.[2] The use of chlorine instead of bromine is a significant advantage in terms of cost and safety, making this route highly suitable for industrial-scale production.
Route 2: The Fries Rearrangement Pathway
A classic approach to ortho-hydroxyaryl ketones, the Fries rearrangement, can be effectively employed in the synthesis of the flavone precursor.[4][5] This route typically begins with a salicylic acid derivative, which is first acylated at the hydroxyl group, and then undergoes an intramolecular rearrangement catalyzed by a Lewis acid.
Reaction Scheme
Figure 3: Baker-Venkataraman Rearrangement pathway for the synthesis of Ethyl 3-methylflavone-8-carboxylate.
Causality Behind Experimental Choices
This route hinges on the base-catalyzed intramolecular acyl migration of an O-aroyl-2-hydroxyacetophenone to form a 1,3-diketone. [6]The choice of a non-nucleophilic base is critical to promote the rearrangement over competing hydrolysis of the ester. The subsequent acid-catalyzed cyclization of the 1,3-diketone is typically a high-yielding and clean reaction that forms the flavone core.
[7]
Experimental Protocol (Generalized)
Step 1: Synthesis of 3-Carboxy-2-hydroxyacetophenone
The synthesis of this key starting material can be challenging. One potential route involves the selective carboxylation of 2-hydroxyacetophenone.
Step 2: Benzoylation
The hydroxyl group of 3-carboxy-2-hydroxyacetophenone is benzoylated using benzoyl chloride in the presence of a base like pyridine.
Step 3: Baker-Venkataraman Rearrangement
The resulting O-benzoyl derivative is treated with a strong base, such as potassium hydroxide or sodium hydride, in an anhydrous aprotic solvent (e.g., pyridine, DMSO) to induce the rearrangement to the 1,3-diketone.
[8]
Step 4: Acid-Catalyzed Cyclization
The 1,3-diketone intermediate is then treated with an acid (e.g., sulfuric acid in acetic acid) and heated to effect cyclization and dehydration, affording 3-methylflavone-8-carboxylic acid.
[7]
Performance and Comparison
While the Baker-Venkataraman rearrangement itself is often efficient, the overall success of this route is highly dependent on the availability and synthesis of the starting 2-hydroxyacetophenone derivative. The multi-step preparation of this starting material can add complexity and reduce the overall yield. However, for structurally diverse flavone analogs, this route offers considerable flexibility.
Final Step: Esterification
All three routes converge at the formation of 3-methylflavone-8-carboxylic acid. The final step is the esterification with ethanol to yield the target molecule, Ethyl 3-methylflavone-8-carboxylate.
Can be expensive depending on the cost of the starting acetophenone
Verification of the Final Product: Spectroscopic Data
The identity and purity of the synthesized Ethyl 3-methylflavone-8-carboxylate can be confirmed by standard spectroscopic methods.
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the methyl group on the flavone ring (a singlet), and the aromatic protons in their respective regions.
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the ester and the flavone ketone, the sp² carbons of the aromatic rings, and the sp³ carbons of the ethyl and methyl groups.
IR Spectroscopy: The infrared spectrum should exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ester and the ketone, as well as C-O stretching and aromatic C-H and C=C stretching vibrations.
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (308.33 g/mol ) and characteristic fragmentation patterns.
Conclusion
The synthesis of Ethyl 3-methylflavone-8-carboxylate can be accomplished through several distinct routes, each with its own set of advantages and challenges.
The Halogenation Pathway (Route 1) , particularly the modern iteration using chlorination, stands out as the most promising for large-scale, cost-effective, and high-purity production. Its strategic design minimizes side reactions and simplifies purification.
The Fries Rearrangement (Route 2) offers a more classical approach. While synthetically valid, it may be less efficient due to potential side reactions and the use of harsh reagents, making it less ideal for industrial applications.
The Baker-Venkataraman Rearrangement (Route 3) provides a flexible and powerful method for constructing the flavone core, but its overall efficiency is heavily reliant on the accessibility of the required substituted 2-hydroxyacetophenone starting material.
For researchers and drug development professionals, the choice of synthetic route will ultimately depend on the specific project goals, including the desired scale of synthesis, cost constraints, and available starting materials. For process development and manufacturing, the halogenation pathway appears to offer the most compelling combination of efficiency, economy, and product quality.
References
CN104031015A - Preparation method for 3-methyl flavone-8-carboxylic acid - Google P
KR870000275B1 - Process for preparing 3-methylflavone-8-carboxylic acid esters - Google P
Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(II)-catalyzed oxidative cyclization - RSC Publishing. (URL: [Link])